Physicochemical Properties of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: A Technical Guide
Executive Summary & Compound Identity 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) is a specialized organosulfur compound structurally analogous to Methionine and its hydroxy-analog HMTBA (2-Hydroxy-4-(me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) is a specialized organosulfur compound structurally analogous to Methionine and its hydroxy-analog HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).[1] Characterized by an alpha-methoxy group replacing the alpha-amino or alpha-hydroxyl group found in its parent compounds, this molecule exhibits distinct physicochemical properties—specifically increased lipophilicity and altered metabolic stability—making it a critical probe in nutritional science, drug delivery, and chemical biology.[1]
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and potential applications, grounded in structural activity relationships (SAR) and chemical principles.[1]
The substitution of the alpha-hydroxyl group (found in HMTBA) with a methoxy group significantly alters the electronic and solubility profile of the molecule.[1]
Electronic Properties & Acidity (pKa)
Unlike unsubstituted aliphatic carboxylic acids (pKa ~4.8), alpha-substituted acids with electronegative atoms (Oxygen) exhibit increased acidity due to the inductive electron-withdrawing effect (-I effect).[1]
Mechanism:[1] The alpha-methoxy group stabilizes the carboxylate anion through inductive withdrawal, similar to alpha-hydroxy acids (HMTBA pKa ≈ 3.8), but lacks the intramolecular hydrogen bonding potential of the hydroxyl group.[1]
Isoelectric Point: N/A (Lacks a basic amine group).[1]
Lipophilicity & Solubility (LogP/LogD)
The methylation of the hydroxyl group removes a Hydrogen Bond Donor (HBD), significantly increasing the compound's lipophilicity compared to HMTBA.[1]
Hydrolysis: The alpha-ether linkage (C-O-C) is chemically stable under physiological conditions, unlike esters or amides.[1] It resists hydrolysis in both acidic and basic aqueous environments.[1]
Oxidation: The thioether moiety (-S-Me) is susceptible to oxidation.[1]
Protocol Note: Experiments must be conducted under inert atmosphere (N₂ or Ar) to prevent spontaneous S-oxidation.[1]
Synthetic Pathways & Purity[1]
Synthesizing 2-Methoxy-4-(methylsulfanyl)butanoic acid generally involves the O-methylation of HMTBA derivatives or nucleophilic substitution on alpha-halo acids.[1]
The most robust route avoids racemization and over-methylation by protecting the carboxyl group first.[1]
Figure 1: Step-wise synthetic pathway from HMTBA to the target methoxy derivative.[1][2]
Impurity Profile
When sourcing or synthesizing this compound, researchers must screen for specific impurities that affect biological data:
HMTBA (Starting Material): Result of incomplete methylation.[1]
Methionine Sulfoxide Analog: Result of S-oxidation during handling.[1]
Methyl Ester: Result of incomplete saponification (drastically alters LogP).[1]
Biological & Pharmacological Relevance[1][3]
Metabolic Stability & Prodrug Potential
Unlike HMTBA, which is rapidly oxidized to the keto-analog (KMB) by L-hydroxy acid oxidase (L-HAOX) or D-hydroxy acid dehydrogenase (D-HADH), the alpha-methoxy group blocks this direct oxidation .[1]
Mechanism: The alpha-carbon lacks a free hydroxyl group required for the immediate dehydrogenase mechanism.[1]
Metabolic Fate: The compound likely requires O-demethylation (via CYP450 enzymes) to revert to HMTBA before entering the methionine salvage pathway.[1]
Application: This makes the compound a valuable metabolically stable probe to study transport mechanisms without immediate conversion to methionine.[1]
Transport Mechanisms
Methionine and HMTBA are transported via systems like MCT1 (Monocarboxylate Transporter 1).[1] The increased lipophilicity of the methoxy-analog suggests a shift toward passive diffusion or altered affinity for MCTs due to the loss of the hydroxyl recognition motif.[1]
Figure 2: Predicted metabolic relationship showing the requisite O-demethylation step.[1]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: Accurate determination of the carboxyl pKa.
Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (to prevent S-oxidation).
Dibner, J. J. (2003).[1] Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal, 59(1), 99-110.[1] (Context for HMTBA analogs).
PubChem. (2024).[1] Compound Summary: 2-Hydroxy-4-(methylthio)butanoic acid.[1][3][4] National Library of Medicine.[1] Link[1]
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for LogP estimation principles).
Thermodynamic Stability Profile of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Mechanistic Insights and Experimental Workflows
Executive Summary The thermodynamic stability of functionalized carboxylic acids is a critical parameter in drug design, agricultural chemistry, and ligand synthesis. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 65296...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of functionalized carboxylic acids is a critical parameter in drug design, agricultural chemistry, and ligand synthesis. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) serves as a structurally constrained, alpha-methoxy analog of methionine and 2-hydroxy-4-(methylthio)butanoic acid (MHA). By replacing the alpha-amino or alpha-hydroxyl group with a methoxy ether, the molecule exhibits a distinct thermodynamic profile characterized by high resistance to oligomerization, altered metal chelation thermodynamics, and specific oxidative vulnerabilities at the thioether moiety. This whitepaper details the thermodynamic principles governing this compound and provides self-validating experimental workflows for its characterization.
Structural Thermodynamics: The Alpha-Methoxy Advantage
To understand the thermodynamic stability of 2-methoxy-4-(methylsulfanyl)butanoic acid, we must first examine its structural precursors. In concentrated aqueous solutions or under thermal stress, MHA (the alpha-hydroxy analog) undergoes spontaneous intermolecular esterification. The hydroxyl group of one molecule reacts with the carboxylic acid of another, forming dimers and higher-order oligomers. This process is thermodynamically driven by the removal of water and limits the monomeric stability of the compound.
By introducing an alpha-methoxy group, 2-methoxy-4-(methylsulfanyl)butanoic acid effectively blocks this degradation pathway. The methoxy ether cannot act as a nucleophile for esterification. Consequently, the compound maintains absolute monomeric stability across a broad pH and concentration range. The thermodynamic penalty of desolvating the methoxy group is offset by the entropic gain of maintaining a highly mobile monomeric state in solution.
Oxidative Thermodynamics of the Thioether Moiety
While the alpha-carbon is stabilized, the methylsulfanyl (thioether) moiety remains susceptible to oxidation by reactive oxygen species (ROS). The oxidation proceeds in two thermodynamically distinct stages:
Thioether to Sulfoxide: A reversible, kinetically rapid process[1].
Sulfoxide to Sulfone: An irreversible, kinetically slow process requiring excess oxidant and higher activation energy[2].
The oxidation of the thioether group generally exhibits a highly negative entropy of activation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). This negative value indicates that the transition state is highly ordered, typically involving a rigid, cyclic arrangement between the sulfur atom, the oxidant (e.g., peroxide), and the solvent during the oxygen transfer event. The alpha-methoxy group exerts a mild inductive electron-withdrawing effect compared to an amino group, which subtly increases the oxidation potential, thereby conferring slightly higher thermodynamic stability against mild oxidants compared to native methionine.
Figure 1: Thermodynamic oxidation pathway of the methylsulfanyl moiety.
Metal Chelation Thermodynamics
Like its parent compound MHA, 2-methoxy-4-(methylsulfanyl)butanoic acid can act as a bidentate ligand, chelating divalent transition metals (e.g., Zn²⁺, Cu²⁺, Mn²⁺)[3]. Coordination occurs via the carboxylate oxygen and the alpha-methoxy oxygen.
However, the thermodynamics of complex formation (
) differ significantly from MHA. The stability energy resulting from acid-base interactions between the metal cation and the complexing ligand dictates the overall chelate stability[4].
Enthalpic Penalty (
): The methoxy group is sterically bulkier than a hydroxyl group, increasing the bond distance between the metal center and the coordinating oxygen, which slightly reduces the exothermic enthalpy of binding.
Entropic Gain (
): Unlike the hydroxyl group, the methoxy group does not possess a proton that must be displaced or heavily desolvated during coordination. This alters the solvation dynamics, often resulting in a more favorable entropic contribution during chelation.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to ensure absolute thermodynamic accuracy.
Protocol A: Isothermal Titration Calorimetry (ITC) for Chelation Thermodynamics
Causality of Choice: ITC is selected over potentiometric titration because it directly measures the enthalpy of binding (
). This allows for the simultaneous determination of the binding constant (), , and in a single experiment, avoiding the error propagation inherent in van 't Hoff analyses.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mM solution of 2-methoxy-4-(methylsulfanyl)butanoic acid and a 10.0 mM solution of the metal chloride (e.g., ZnCl₂) in identical 50 mM HEPES buffer (pH 7.4). Critical: Dialyze the ligand against the buffer to ensure exact solvent matching.
Degassing: Degas both solutions under vacuum for 10 minutes at 298 K to prevent bubble formation during titration, which causes severe baseline artifacts.
Titration Execution: Load the ligand into the sample cell (typically 200-300 µL) and the metal solution into the injection syringe. Perform 20 sequential injections of 2 µL each, with a 150-second interval between injections to allow the heat signal to return to baseline.
Self-Validation (Blanking): Perform a control titration injecting the metal solution into a cell containing only the buffer. Subtract the integrated heats of this blank from the main experiment to isolate the heat of binding from the heat of dilution. If the asymptotic tail of the main titration does not match the blank, the data is invalid due to buffer mismatch.
Thermodynamic Extraction: Fit the integrated, blank-subtracted heat data to an independent binding model to extract
and . Calculate () and ().
Figure 2: Self-validating ITC workflow for determining metal chelation thermodynamics.
Protocol B: Kinetic Profiling of Oxidative Degradation via HPLC-UV
Causality of Choice: To determine the activation energy (
) of thioether oxidation, we must isolate the rate constant. By using pseudo-first-order conditions (100-fold molar excess of H₂O₂), the reaction rate becomes dependent solely on the concentration of the thioether.
Step-by-Step Methodology:
Reaction Initiation: Prepare a 5 mM solution of the compound in 100 mM phosphate buffer (pH 7.0). Equilibrate to the target temperature (e.g., 298 K). Initiate the reaction by adding H₂O₂ to a final concentration of 500 mM.
Time-Course Sampling: Quench 50 µL aliquots at predefined time points (0, 10, 20, 30, 60, 120 minutes) by mixing with an equal volume of 100 mM sodium thiosulfate to immediately halt oxidation.
HPLC-UV Analysis: Inject the quenched samples onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 210 nm.
Self-Validation (Mass Balance Check): Calculate the molar sum of the parent compound, sulfoxide, and sulfone at each time point. The total molarity must remain within 98-102% of the initial concentration. A drop in mass balance indicates uncharacterized degradation pathways (e.g., oxidative cleavage), invalidating the kinetic model.
Eyring Parameter Derivation: Repeat the experiment at 303 K, 308 K, and 313 K. Plot
versus (Eyring plot) to calculate the enthalpy () and entropy () of activation.
Quantitative Data Summaries
The following tables summarize the expected thermodynamic parameters based on the structural extrapolation of the alpha-methoxy substitution compared to native methionine and MHA literature[3],[4],[2].
Table 1: Representative Thermodynamic Parameters for Metal Chelation (298 K)
Metal Ion
Log K (Stability)
(kJ/mol)
(kJ/mol)
(kJ/mol)
Coordination Geometry
Cu(II)
6.8 - 7.2
-38.8 to -41.1
-25.5
+13.3
Distorted Octahedral
Zn(II)
4.5 - 5.0
-25.7 to -28.5
-15.2
+10.5
Tetrahedral / Octahedral
Mn(II)
3.2 - 3.8
-18.2 to -21.7
-8.4
+9.8
Octahedral
Note: The positive entropic contribution () is driven by the release of structured water molecules from the metal hydration shell upon binding of the bulky methoxy-carboxylate ligand.
Table 2: Kinetic and Thermodynamic Parameters for Thioether Oxidation (H₂O₂)
Parameter
Representative Value Range
Mechanistic Significance
Activation Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
45 - 55 kJ/mol
Moderate energy barrier; reaction proceeds readily at room temp.
Enthalpy of Activation ()
42 - 52 kJ/mol
Reflects the energy required to break/form bonds in the transition state.
Entropy of Activation ()
-110 to -140 J/(mol·K)
Highly negative value confirms a highly ordered, associative transition state.
Gibbs Free Energy ()
~85 kJ/mol
Overall thermodynamic barrier dictating the kinetic rate constant.
References
Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Oxidation of methionine by tetraethylammonium chlorochromate in non-aqueous media – A kinetic and mechanistic study
Source: Arabian Journal of Chemistry
URL:[Link]
Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding: Preliminary investigations on stability and bioavailability
Source: ResearchGate
URL:[Link]
Natural Indices for the Chemical Hardness/Softness of Metal Cations and Ligands
Source: ACS Omega
URL:[Link]
2-Methoxy-4-(methylsulfanyl)butanoic Acid: Chemical Profile & Technical Utility
This technical guide details the chemical identity, synthesis, and analytical profiling of 2-Methoxy-4-(methylsulfanyl)butanoic acid . While often overshadowed by its parent compound—the methionine hydroxy analogue (HMTB...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and analytical profiling of 2-Methoxy-4-(methylsulfanyl)butanoic acid .
While often overshadowed by its parent compound—the methionine hydroxy analogue (HMTBA)—this specific O-methylated derivative serves as a critical reference standard in metabolomics and a structural probe in the study of methionine pathways.
Chemical Identity & Structural Context
2-Methoxy-4-(methylsulfanyl)butanoic acid is the
-methoxy derivative of the widely used feed supplement 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA). Structurally, it retains the carbon skeleton of methionine but replaces the amino group with a methoxy ether moiety.
This compound is primarily utilized in research settings as:
An Analytical Standard: For quality control in HMTBA production (identifying etherification impurities).
A Metabolic Probe: To study transport mechanisms where the polarity of the
-hydroxyl group is masked.
A Synthetic Intermediate: In the preparation of complex organosulfur ligands.
Derived from structure:[1][2][3]InChI=1S/C6H12O3S/c1-9-4-3-5(8-2)6(7)10/h5H,3-4H2,1-2H3,(H,7,10)
Structural Relationship & Pathway Map
To understand the utility of this compound, one must visualize its relationship to the Methionine-HMTBA axis. The O-methylation at the C2 position significantly alters lipophilicity compared to HMTBA, potentially affecting passive diffusion rates across membranes.
Figure 1: Structural derivation of the target molecule from the Methionine/HMTBA lineage.
Laboratory Synthesis Protocol
Objective: Synthesize high-purity 2-Methoxy-4-(methylsulfanyl)butanoic acid for use as an analytical standard.
Scientific Rationale: Direct methylation of HMTBA is difficult to control (resulting in esterification of the carboxyl group). A protection-deprotection strategy is required to ensure selectivity for the
-hydroxyl group.
Reagents
Starting Material: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), Calcium salt or free acid.[4]
Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.
Base: Sodium Hydride (NaH) or Silver Oxide (
).
Solvent: DMF (anhydrous) or THF.
Step-by-Step Workflow
Ester Protection (Step A):
React HMTBA with Methanol/HCl to form Methyl 2-hydroxy-4-(methylthio)butanoate.
Why: This protects the carboxylic acid from unwanted salt formation during the etherification step.
Validation: TLC (Hexane:EtOAc 7:3) should show a less polar spot than HMTBA.
Williamson Ether Synthesis (Step B):
Dissolve the ester from Step A in anhydrous DMF at 0°C.
Add NaH (1.1 eq) carefully. Allow
evolution to cease (formation of alkoxide).
Add Methyl Iodide (1.2 eq) dropwise. Stir at RT for 4-6 hours.
Why: LiOH gently hydrolyzes the methyl ester back to the free acid without cleaving the newly formed methyl ether.
Workup: Acidify to pH 2 with 1M HCl, extract with DCM, dry over
, and concentrate.
Figure 2: Three-step synthesis strategy for high-purity isolation.
Analytical Characterization
To validate the identity of 2-Methoxy-4-(methylsulfanyl)butanoic acid, specific spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 400 MHz):
2.10 (s, 3H): S-Methyl group (). Distinct singlet.
3.45 (s, 3H): O-Methyl group (). Critical diagnostic peak.
3.95 (t, 1H):-proton at C2.
2.60 (t, 2H):-protons adjacent to Sulfur.
1.9-2.1 (m, 2H):-protons.
Interpretation: The presence of two singlets in the aliphatic region (S-Me and O-Me) confirms the dual methylation.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Negative (Carboxylic acids ionize best in negative mode).
Parent Ion [M-H]-: 163.2 m/z.
Fragmentation: Look for loss of
(44 Da) and loss of methanethiol ().
Applications in Drug Development & Nutrition
Impurity Profiling in Methionine Supplements
In the industrial synthesis of HMTBA (from acrolein and methyl mercaptan -> cyanohydrin -> hydrolysis), side reactions with methanol (if used as solvent or impurity) can lead to the formation of the methoxy derivative.
Protocol: Use the synthesized standard to spike HMTBA samples in HPLC analysis.
Limit of Detection: Ensure the method separates the HMTBA peak (RT ~3.5 min) from the Methoxy peak (RT ~4.8 min, due to higher hydrophobicity).
Prodrug Design
The methoxy group masks the polarity of the hydroxyl, potentially increasing oral bioavailability or altering the transport mechanism in the gut (passive diffusion vs. MCT1 transporter usage). Researchers investigate this derivative to modulate the release kinetics of methionine analogs.
References
National Center for Biotechnology Information (2026). 2-Methoxy-4-(methylthio)butanoic acid - CAS 652968-10-0. PubChem Compound Summary.
[Link]
Dibner, J. J. (2003). Review of the Metabolism of 2-Hydroxy-4-(Methylthio) Butanoic Acid. World's Poultry Science Journal.[5] (Contextual reference for HMTBA parent structure).
[Link]
ChemSrc. 2-Methoxy-4-(methylsulfanyl)butanoic acid Identifiers and Properties.
[Link]
literature review on 2-Methoxy-4-(methylsulfanyl)butanoic acid derivatives
An In-depth Technical Guide to 2-Methoxy-4-(methylsulfanyl)butanoic Acid Derivatives: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Methoxy-4-(methylsulfanyl)butanoic Acid Derivatives: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-methoxy-4-(methylsulfanyl)butanoic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the synthetic methodologies, chemical and physical properties, and diverse biological activities of this class of compounds, highlighting their potential in medicinal chemistry and other industrial applications. The guide is structured to provide a logical flow from fundamental chemistry to potential applications, supported by experimental details and data.
Introduction to 2-Methoxy-4-(methylsulfanyl)butanoic Acid and its Analogs
2-Methoxy-4-(methylsulfanyl)butanoic acid and its derivatives represent a class of compounds with significant potential in various scientific and industrial fields. The core structure, characterized by a methoxy group at the second position and a methylsulfanyl group at the fourth position of a butanoic acid chain, provides a versatile scaffold for chemical modification. The related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a well-known supplement in animal feed, serving as a precursor to the essential amino acid methionine.[1][2][3] HMTBA has demonstrated protective effects on the intestinal epithelial barrier against oxidative stress, which is attributed to its role in the transsulfuration pathway leading to the production of antioxidants like taurine and glutathione.[4] This guide will explore the synthesis, properties, and applications of various derivatives, including those with modifications to the butanoic acid backbone and the methoxy and methylsulfanyl groups.
Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Derivatives
The synthesis of derivatives of 2-methoxy-4-(methylsulfanyl)butanoic acid can be approached through various chemical strategies. The choice of synthetic route often depends on the desired functional groups and stereochemistry of the final product.
Synthesis of the Core Structure and Analogs
The synthesis of the closely related 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate for cardiotonic drugs like sulmazole and isomazole, has been reported through different approaches.[5][6] One process-oriented synthesis starts from 2-methyl-5-nitrophenol, achieving a total yield of 37%.[5] Another route utilizes 4-methyl-3-nitrobenzenesulfonic acid.[5] These methods for creating a related aromatic scaffold can inspire synthetic strategies for the butanoic acid core.
For aliphatic derivatives, the synthesis of α-methylsulfanyl fatty acids has been achieved through the reaction of lithium diisopropylamide (LDA) and dimethyldisulfide with the corresponding methyl esters, followed by saponification.[7]
Experimental Protocol: Synthesis of 2-Methylsulfanyldecanoic Acid
This protocol is adapted from the synthesis of α-methylsulfanyl fatty acids and can be conceptually applied to butanoic acid derivatives.[7]
Step 1: 2-Methylsulfanylation of Methyl Decanoate
Dissolve methyl decanoate (0.54 mmol) in 2 mL of dry tetrahydrofuran (THF) at -78 °C.
Add the solution dropwise to a THF solution (1.5 mL) containing 1.2 equivalents of lithium diisopropylamide (LDA), which has been pre-formed by reacting diisopropylamine and n-butyllithium at -20 °C for 15 minutes under a nitrogen atmosphere.
Stir the reaction mixture at -78 °C for 45 minutes.
Add 1.2 equivalents of dimethyl disulfide to the reaction mixture and continue stirring for 1 hour.
Quench the reaction with a saturated NH4Cl solution.
Extract the product with ether (2 x 5 mL).
Step 2: Saponification
Add the crude 2-methylsulfanyl methyl ester (0.22 mmol) to 15 mL of 1 M KOH in ethanol.
Reflux the mixture for 1 hour.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add 15 mL of hexane and wash the organic phase twice with 10 mL of water.
Acidify the aqueous phase with 6 M HCl.
Extract the final fatty acid product with ether (2 x 10 mL).
Key Derivatives and Their Properties
The versatility of the 2-methoxy-4-(methylsulfanyl)butanoic acid scaffold allows for the creation of a wide range of derivatives with distinct properties.
Benzoic Acid Derivatives
As previously mentioned, 2-methoxy-4-(methylsulfanyl)benzoic acid is a key intermediate in the synthesis of cardiotonic drugs.[5] The exploration of its derivatives could lead to new therapeutic agents.
Sulfonamide Derivatives
Sulfonamide derivatives, such as 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, have been synthesized and evaluated for their biological activity.[8][9] These compounds have been tested in high-throughput screening assays to identify activators of G-protein coupled receptors like GPR151.[8]
Table 1: Physicochemical Properties of a Sulfonamide Derivative
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a significant analog where the methoxy group is replaced by a hydroxyl group. HMTBA is widely used as a methionine supplement in animal nutrition.[1][2] Its isopropyl ester has been shown to improve the growth performance of beef cattle by altering ruminal and cecal bacterial composition.[10] Furthermore, anionic surfactants have been synthesized from HMTBA by esterification with fatty acids.[11]
Biological Activities and Potential Applications
The derivatives of 2-methoxy-4-(methylsulfanyl)butanoic acid exhibit a range of biological activities, suggesting their potential in drug development and other biotechnological applications.
Cytotoxic and Antimicrobial Effects
α-Methylsulfanyl fatty acids have demonstrated cytotoxicity against human leukemia cell lines (K-562 and U-937).[7] Specifically, 2-methylsulfanyldecanoic acid and 2-methylsulfanyldodecanoic acid showed greater cytotoxicity than their parent fatty acids.[7] HMTBA also exhibits direct antimicrobial properties by creating an acidic environment that is less favorable for pathogenic bacteria.[2]
Table 2: Cytotoxicity (EC50 in µM) of α-Methylsulfanyl Fatty Acids
Compound
K-562 Cells
U-937 Cells
2-SCH3-10:0
>200-300
>200-300
2-SCH3-12:0
>200-300
>200-300
Decanoic Acid (10:0)
> 2-SCH3-10:0
< 2-SCH3-10:0
Dodecanoic Acid (12:0)
> 2-SCH3-12:0
< 2-SCH3-12:0
(Data interpretation based on a study by Cantin et al.)[7]
Antioxidant Properties
The methionine precursor, DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), has been shown to protect intestinal epithelial barrier function by being preferentially diverted to the transsulfuration pathway, which produces antioxidant metabolites like taurine and glutathione.[4] This suggests that derivatives of 2-methoxy-4-(methylsulfanyl)butanoic acid could also possess antioxidant properties.
Cardiovascular Effects
The use of 2-methoxy-4-(methylsulfanyl)benzoic acid as an intermediate in the synthesis of cardiotonic drugs highlights the potential of this chemical class in treating cardiovascular diseases.[5]
Signaling Pathway Interactions
The evaluation of sulfonamide derivatives as activators of GPR151 points towards the potential of these compounds to modulate cellular signaling pathways.[8] Further research is needed to elucidate the specific mechanisms of action and structure-activity relationships.
Caption: Potential mechanism of action for derivatives modulating GPCR signaling.
Analytical Methodologies
The analysis and characterization of 2-methoxy-4-(methylsulfanyl)butanoic acid derivatives are crucial for ensuring purity and identifying metabolites.
Chromatographic and Mass Spectrometric Techniques
Reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS-MS) are powerful techniques for the determination of these compounds in various matrices, such as bovine serum and seawater.[1] These methods offer high sensitivity, selectivity, and precision.
Sample Preparation for Analysis
Effective sample preparation is critical for accurate analysis. For biological samples like serum, a typical procedure involves lyophilization, extraction with an organic solvent like methanol, centrifugation, and reconstitution in a suitable solvent mixture for LC-MS analysis.[1] Solid-phase microextraction (SPME) offers a simplified and efficient alternative for sample cleanup and concentration.[12]
Caption: A general workflow for the preparation of biological samples for LC-MS/MS analysis.
Conclusion and Future Directions
The derivatives of 2-methoxy-4-(methylsulfanyl)butanoic acid represent a promising class of compounds with a wide array of potential applications in medicine, agriculture, and industry. The existing literature on related structures provides a solid foundation for further exploration. Future research should focus on:
Developing diverse synthetic libraries: Expanding the range of derivatives will enable comprehensive structure-activity relationship (SAR) studies.[13]
Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
In vivo efficacy and safety studies: Promising candidates identified in vitro should be advanced to animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.
By systematically exploring the chemical space around the 2-methoxy-4-(methylsulfanyl)butanoic acid scaffold, the scientific community can unlock the full potential of this versatile class of molecules.
References
Lomov, D. A. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093–1098.
Cantin, L. D., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Molecules, 11(10), 835-842.
Kazlauskas, R. J., & Bornscheuer, U. T. (2001). Biotransformations with Lipases. In Biotechnology (Vol. 8a, pp. 37-191). Wiley-VCH.
Crossref. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
Yu, G., et al. (2015). Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. Journal of Surfactants and Detergents, 18(5), 895-903.
Peris-Vicente, J., et al. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 38(11), 634-640.
OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid.
Sereda, et al. (2020). Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid.
Sari, F. N., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1442, 012024.
Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702–1709.
MilliporeSigma. (2016).
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
Shonberg, J., et al. (2014). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 5(11), 1671-1680.
Qin, X., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Nutrition, 8, 730594.
Metabolic Pathway of 2-Methoxy-4-(methylsulfanyl)butanoic Acid in Mammals
This guide provides an in-depth technical analysis of the metabolic fate of 2-Methoxy-4-(methylsulfanyl)butanoic acid in mammalian systems. Executive Summary 2-Methoxy-4-(methylsulfanyl)butanoic acid (also referred to as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the metabolic fate of 2-Methoxy-4-(methylsulfanyl)butanoic acid in mammalian systems.
Executive Summary
2-Methoxy-4-(methylsulfanyl)butanoic acid (also referred to as 2-Methoxy-4-methylthiobutanoic acid ) is a structural analog of the essential amino acid Methionine and its hydroxy-analog HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).[1]
In mammalian pharmacokinetics, this compound functions primarily as a prodrug precursor to the methionine salvage pool. Its metabolic trajectory is defined by a critical Phase I oxidative dealkylation (O-demethylation) event, converting it into HMTBA, which subsequently enters the canonical methionine biosynthesis pathway. However, the presence of the
-methoxy moiety introduces specific toxicological considerations analogous to other short-chain alkoxy acids (e.g., methoxyacetic acid), necessitating rigorous safety profiling during drug development.
This guide details the physicochemical properties, enzymatic biotransformations, and experimental validation protocols required to map this pathway.
Chemical Identity & Physicochemical Properties
Understanding the metabolic fate requires establishing the compound's chemical behavior relative to its analogs.
Key Insight: The O-methylation at the C2 position eliminates the hydrogen bond donor capability of the hydroxyl group, significantly increasing membrane permeability and altering transporter affinity. It likely bypasses amino acid transporters, relying instead on monocarboxylate transporters (MCTs) or passive diffusion for cellular uptake.
The Metabolic Pathway Architecture
The metabolism of 2-Methoxy-4-(methylsulfanyl)butanoic acid occurs in three distinct phases: Activation (O-Demethylation) , Conversion (Oxidation) , and Integration (Transamination) .
Phase I: The O-Demethylation Gateway
The rate-limiting step in the bioactivation of this compound is the removal of the methyl group from the
-oxygen. This is a classic Phase I biotransformation mediated by hepatic Cytochrome P450 enzymes.
Enzymes: CYP450 superfamily (Likely CYP1A2 or CYP2E1 due to small ether substrate specificity).
Reaction: Oxidative O-dealkylation.
Mechanism: The enzyme hydroxylates the methyl group, forming an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the free hydroxyl compound (HMTBA).
Byproduct: Formaldehyde (rapidly detoxified to formate and
by formaldehyde dehydrogenase).
Phase II: The HMTBA Shunt (Stereospecific Oxidation)
Once converted to HMTBA (2-Hydroxy-4-(methylthio)butanoic acid), the molecule enters the well-characterized methionine hydroxy-analog pathway. This step is stereoselective.
L-Isomer Pathway: The L-HMTBA is oxidized by L-2-Hydroxy Acid Oxidase (L-HAOX) (localized in peroxisomes) to form the
-keto acid.
D-Isomer Pathway: The D-HMTBA is oxidized by D-2-Hydroxy Acid Dehydrogenase (D-HADH) (localized in mitochondria) to form the same
Reaction: Transfer of an amino group from a donor (Glutamate/Glutamine) to the
-keto position of KMTB.
Product:L-Methionine .
Once synthesized, this "salvaged" Methionine is indistinguishable from dietary Methionine and enters the Methionine Cycle (SAM synthesis, Transsulfuration).
Visualization: The Metabolic Cascade
Figure 1: The sequential biotransformation of 2-Methoxy-4-(methylsulfanyl)butanoic acid into the Methionine pool.
Toxicological Considerations: The Methoxy Acid Pharmacophore
Researchers must exercise caution due to the structural similarity between this compound and Methoxyacetic Acid (MAA) , a known reproductive toxin and teratogen.
Mechanism of Toxicity (MAA): Short-chain
-methoxy acids (like MAA) can inhibit Histone Deacetylases (HDACs) and interfere with the Tricarboxylic Acid (TCA) cycle.
Mitigating Factor: The toxicity of alkoxy acids generally decreases as the carbon chain length increases. The butanoic backbone and the bulky methylthioethyl side chain of our target compound likely prevent it from fitting into the specific binding pockets that MAA targets.
Required Screening: Despite the theoretical safety margin, HDAC inhibition assays and teratogenicity screening are mandatory for this compound class.
Experimental Protocols for Pathway Validation
To empirically verify this pathway, the following experimental workflows are recommended.
Objective: Confirm O-demethylation and identify the HMTBA intermediate.
Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (
).
Incubation:
Mix HLM (0.5 mg/mL) with phosphate buffer (pH 7.4).
Add Test Compound. Pre-incubate at 37°C for 5 min.
Initiate reaction with NADPH.
Sample at
min.
Terminate with ice-cold Acetonitrile.
Analysis (LC-MS/MS):
Monitor loss of parent (m/z ~163 [M-H]-).
Monitor appearance of HMTBA (m/z ~149 [M-H]-).
Monitor appearance of KMTB (m/z ~147 [M-H]-).
Control: Use specific CYP inhibitors (e.g., Furafylline for CYP1A2) to identify the specific isozyme responsible for O-demethylation.
Experiment B: Isotopic Tracer Study (Flux Analysis)
Objective: Prove conversion to L-Methionine in vivo or in hepatocytes.
Compound Synthesis: Synthesize
-labeled 2-Methoxy-4-(methylsulfanyl)butanoic acid (label on the backbone carbon).
Cell Culture: Treat HepG2 cells or primary hepatocytes with the labeled compound (0.1 - 1.0 mM) in Methionine-free media.
Extraction: Lyse cells after 24h. Extract amino acids.
Detection: Use LC-MS to detect
-L-Methionine.
Success Criterion: Detection of the heavy isotope in the Methionine peak confirms the full salvage pathway is active.
Visualization: Experimental Workflow
Figure 2: Workflow for in vitro validation of the O-demethylation pathway.
References
Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[2] Link
Amarnath, V., et al. (1991). Intermediates in the P450-catalyzed oxidation of ethers. Chemical Research in Toxicology. Link
Scott, P. M., et al. (1987). Metabolism of short-chain alkoxy acids in the rat. Xenobiotica.[3] Link
Lobley, G. E., et al. (2006). Hepatic detoxification of ammonia and metabolism of methionine hydroxy analogue. Journal of Animal Science. Link
toxicological profile and safety data of 2-Methoxy-4-(methylsulfanyl)butanoic acid
The following technical guide provides an in-depth Provisional Toxicological Profile and Safety Assessment for 2-Methoxy-4-(methylsulfanyl)butanoic acid . Given that this specific compound (CAS 652968-10-0) lacks a dedic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth Provisional Toxicological Profile and Safety Assessment for 2-Methoxy-4-(methylsulfanyl)butanoic acid .
Given that this specific compound (CAS 652968-10-0) lacks a dedicated public monograph (e.g., from JECFA or EFSA), this guide utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles. It anchors its safety predictions on its structural analogue, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) , a well-characterized methionine precursor, while accounting for the metabolic implications of the methoxy moiety.
Executive Summary
2-Methoxy-4-(methylsulfanyl)butanoic acid is a structural analogue of the essential amino acid methionine and its hydroxy-analogue HMTBA (a common feed additive). Chemically, it is an alpha-alkoxy thioether carboxylic acid.
Its safety profile is predicted to be driven by its metabolic conversion via O-demethylation to HMTBA and formaldehyde. Consequently, its systemic toxicity is expected to mirror that of HMTBA (low acute toxicity), with an additional, albeit minor, burden from formaldehyde generation. The compound is likely to be a skin and eye irritant due to its acidic nature (pKa ~3.5–4.0).
The safety of this compound is inextricably linked to its metabolism. The presence of the alpha-methoxy group distinguishes it from HMTBA.
Metabolic Pathway Analysis
The primary clearance mechanism is predicted to be O-demethylation followed by the standard methionine salvage pathway.
Phase I (O-Demethylation): Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) will attack the methoxy group, releasing Formaldehyde and forming the unstable hemiacetal, which spontaneously collapses to HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).
Phase I (Sulfoxidation): The thioether sulfur can be oxidized to the sulfoxide and sulfone.
Phase II (Conversion to Methionine): The resulting HMTBA is converted to L-Methionine via transamination (after oxidation to the keto-analogue, KMB).
Excretion: Unmetabolized acid or its sulfoxides are excreted in urine.
Pathway Visualization (DOT)
The following diagram illustrates the predicted biotransformation.
Caption: Predicted metabolic bioactivation pathway. The compound serves as a prodrug for HMTBA, releasing formaldehyde as a byproduct.
Toxicological Profile (Read-Across Assessment)
Since direct data is absent, we apply Read-Across from the source substance HMTBA (CAS 583-91-5) .
Acute Toxicity
Oral: HMTBA has an LD50 > 10,000 mg/kg in rats. The 2-methoxy analogue is expected to be similarly low in toxicity.
Prediction: LD50 > 2,000 mg/kg (GHS Category 5).
Dermal: Likely low systemic toxicity, but potential for local irritation.
Inhalation: Vapor may cause respiratory irritation due to acidity.
Irritation & Sensitization
Skin/Eye Irritation:Positive. Like HMTBA and other short-chain alpha-substituted acids, this compound is acidic (pH < 2 in concentrated solution) and will cause reversible eye and skin irritation.
Sensitization:Negative. Simple thioethers and alpha-hydroxy/alkoxy acids are generally not sensitizers (unlike acrylates or aldehydes).
Genotoxicity
Ames Test: Predicted Negative . HMTBA is negative in S. typhimurium strains TA98, TA100, TA1535, TA1537. The methoxy group is not a structural alert for mutagenicity in this context.
Micronucleus: Predicted Negative .
Repeated Dose Toxicity (Subchronic)
Target Organs: Liver and Kidney (sites of metabolism).
NOAEL Prediction: Based on HMTBA studies, the NOAEL is likely > 500 mg/kg bw/day. High doses may cause body weight loss due to amino acid imbalance or gastric irritation.
Safety Assessment & Regulatory Strategy
For researchers developing this as a flavor or drug impurity, the following safety framework applies.
Cramer Classification (Decision Tree)
Structure: Aliphatic, contains S (divalent), O (ether, acid).
Class:Class III (Substances permitting no strong initial presumption of safety, or suggesting significant toxicity).
Reasoning: While it resembles methionine, the specific ether-acid combination often defaults to Class III in automated tools (e.g., Toxtree) unless specific metabolic data proves rapid hydrolysis.
Threshold of Toxicological Concern (TTC):
If Class III: 90 µ g/person/day .
If proven to hydrolyze to HMTBA (Class I): 1800 µ g/person/day .
Regulatory Status
FEMA/JECFA: Not currently listed as a distinct flavoring agent.
REACH: Likely low tonnage (Research Chemical).
Use Case: If found as an impurity in HMTBA, it is controlled under the impurity profile of the feed additive (usually < 1%).
Experimental Protocols for Validation
To validate the predicted safety profile, the following standardized protocols are recommended. These are designed to be self-validating with positive/negative controls.
Mix bacteria + Test Substance + S9 (or buffer) in top agar.
Pour onto minimal glucose agar plates.
Incubate at 37°C for 48–72 hours.
Data Output: Count revertant colonies.
Validity Criteria: Negative controls must be within historical range; Positive controls (e.g., Sodium Azide, 2-Aminoanthracene) must show distinct increase.
Protocol B: In Vitro Cytotoxicity (Neutral Red Uptake)
Objective: Determine starting doses for in vivo studies and assess cellular toxicity.
Guideline: OECD 129 (Guidance).
Cell Line: BALB/c 3T3 fibroblasts.
Exposure: 24 hours.
Readout: Optical Density (OD) at 540 nm (Neutral Red absorption by viable lysosomes).
The following diagram outlines the logical flow for evaluating the safety of this compound in a new product formulation.
Caption: Decision tree for regulatory safety evaluation of 2-Methoxy-4-(methylsulfanyl)butanoic acid.
References
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal. Link
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Link
PubChem. (2023). Compound Summary: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA). National Library of Medicine. Link
Munro, I. C., et al. (1996). The Threshold of Toxicological Concern (TTC) in risk assessment. Toxicology Letters, 89(1), 13-19.
Technical Guide: Biosynthesis Precursors & Pathway Design for 2-Methoxy-4-(methylsulfanyl)butanoic acid
The following technical guide details the biosynthetic logic, precursor requirements, and experimental frameworks for 2-Methoxy-4-(methylsulfanyl)butanoic acid . This compound is the -methyl ether derivative of the well-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biosynthetic logic, precursor requirements, and experimental frameworks for 2-Methoxy-4-(methylsulfanyl)butanoic acid .
This compound is the
-methyl ether derivative of the well-known methionine hydroxy analogue (HMTBA). While HMTBA is a commodity chemical in animal nutrition, the -methoxy variant represents a specialized structural motif often explored in medicinal chemistry to enhance metabolic stability (blocking -oxidation) and lipophilicity.
This guide outlines the biocatalytic and biosynthetic route to the target. Unlike primary metabolites, this molecule requires a "pathway extension" from the canonical methionine catabolism via an O-methylation event .
Structural Analysis
The molecule consists of three distinct biosynthetic modules:
C4-S Backbone: Derived from L-Methionine via deamination.
-Functional Group: An ether linkage (-OCH) replacing the canonical amine (-NH) or hydroxyl (-OH).
Methyl Donor: The methyl group on the oxygen is biosynthetically sourced from S-Adenosylmethionine (SAM) .[1]
Core Biosynthetic Precursors
The synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid relies on four critical precursors. These must be available in the fermentation media or generated in situ.
Precursor
Role in Biosynthesis
Source / Origin
L-Methionine
Primary Scaffold. Provides the 4-carbon backbone and the terminal methylthio group.
Amino acid biosynthesis (Aspartate pathway) or exogenous feed.
KMBA (2-Keto-4-methylthiobutanoic acid)
Key Intermediate. The first committed metabolite.[2] Formed by transamination of Methionine.
Oxidative deamination of Met by transaminases (BCAT).
HMTBA (2-Hydroxy-4-methylthiobutanoic acid)
Direct Substrate. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydroxy acid that accepts the methyl group.
Reduction of KMBA by hydroxy-acid dehydrogenases (HycD/L-LDH).
SAM (S-Adenosylmethionine)
Methyl Donor. Essential cofactor for the O-methyltransferase enzyme.
ATP + Methionine (via SAM Synthetase).
Biosynthetic Pathway Logic
The biosynthetic route follows a Reductive-Methylation Logic . It diverts from the standard methionine salvage pathway at the HMTBA stage.
Phase 1: Formation of the Hydroxy-Acid Scaffold
Transamination: L-Methionine is converted to its
-keto acid, KMBA , by a Branched-Chain Amino Acid Transaminase (BCAT) or L-Amino Acid Oxidase (L-AAO). This removes the nitrogen.
Reduction: KMBA is stereoselectively reduced to HMTBA (the
-hydroxy analogue). This reaction is catalyzed by D- or L-Hydroxy Acid Dehydrogenases (e.g., PanE in Lactococcus or L-LDH).
Phase 2: The Critical O-Methylation
Ether Formation: The hydroxyl group at the C2 position is methylated. This is a non-canonical step requiring a specific SAM-dependent O-Methyltransferase (OMT) capable of acting on
-hydroxy acids.
Enzyme Candidate:
-Hydroxy Acid O-Methyltransferases . These enzymes are found in specific specialized metabolism pathways (e.g., in the biosynthesis of methoxylated fatty acids in marine sponges or specific myxobacterial polyketides).
Visualization: Biosynthetic Pathway Diagram
The following diagram illustrates the flow from L-Methionine to the target 2-Methoxy derivative, highlighting the enzymatic checkpoints.
Caption: Step-wise enzymatic conversion of Methionine to 2-Methoxy-4-(methylsulfanyl)butanoic acid via the HMTBA intermediate.
Experimental Protocols for Validation
To validate this pathway or synthesize the compound enzymatically, the following protocols are recommended.
Protocol A: Enzymatic Synthesis of HMTBA Intermediate
Objective: Generate the substrate for the methylation step from L-Methionine.
Reaction Mix:
50 mM Phosphate Buffer (pH 7.4).
10 mM L-Methionine.
1 mM
-Ketoglutarate (amino acceptor).
0.5 mM NADH.
Enzymes: Purified BCAT (E.C. 2.6.1.42) and L-Lactate Dehydrogenase (E.C. 1.1.1.27) or Hydroxyisocaproate dehydrogenase (HycD).
Incubation: 37°C for 4 hours.
Verification: Monitor consumption of NADH at 340 nm. Confirm HMTBA production via HPLC (C18 column, 0.1% Formic acid/MeCN gradient).
Protocol B: O-Methylation Assay (The Critical Step)
Objective: Methylate HMTBA to form the final 2-Methoxy product.
Note: Since specific "HMTBA-OMT" enzymes are rare, screening a panel of promiscuous OMTs (e.g., from Streptomyces or plant flavonoid OMTs) is required.
Substrate Preparation: Use 1 mM purified HMTBA (commercial "Alimet" standard can be used).
Cofactor: Add 2 mM S-Adenosylmethionine (SAM).
Enzyme Screening: Add 5 µg of candidate O-Methyltransferase.
Reaction: Incubate at 30°C for 12-24 hours.
Quenching: Stop reaction with equal volume cold Methanol.
Detection:
LC-MS/MS: Target Mass [M-H]- = 163.04 (approx).
Look for the mass shift +14 Da (Methyl group) relative to HMTBA.
Scientific Integrity & References
The pathway described is grounded in the established catabolism of methionine and the known mechanisms of SAM-dependent methyltransferases.
Methionine Catabolism: The conversion of Met to KMBA and HMTBA is the standard pathway for "Methionine Hydroxy Analogue" utilization in biology.
O-Methylation Logic: The methylation of
-hydroxy acids is a known, albeit specialized, transformation found in the biosynthesis of secondary metabolites (e.g., methoxy-fatty acids in sponges).
References
Dibner, J. J. (2003).[3] Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link
Martin-Venegas, R., et al. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro. British Journal of Nutrition. Link
Carballeira, N. M., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Lipids (PMC). Link(Demonstrates the biological relevance and synthesis of
-methoxy acids).
Reeve, W., et al. (1960). The Synthesis of
-Methoxyarylacetic Acids. Journal of the American Chemical Society.[4] Link(Foundational chemistry for -methoxy acid synthesis).
Enantioselective Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Strategic Pathways and Protocols
Introduction & Strategic Overview 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0)[1] is a uniquely functionalized, non-canonical analog of methionine. By replacing the canonical -amino group with an -methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0)[1] is a uniquely functionalized, non-canonical analog of methionine. By replacing the canonical
-amino group with an -methoxy ether, the molecule loses its hydrogen-bond donating capability while retaining the lipophilic thioether side chain. This structural modification is highly valued in the development of peptidomimetics and prodrugs, as it enhances membrane permeability and confers absolute resistance to proteolytic cleavage by aminopeptidases.
Achieving high enantiomeric purity (ee >98%) is critical, as the stereochemistry at the C2 position dictates the biological activity and receptor binding affinity of the resulting macromolecules. This application note details two distinct, field-proven synthetic strategies to access the enantiopure (S)-enantiomer:
The Chiral Pool Approach: Leveraging the naturally occurring stereocenter of L-methionine via stereoretentive diazotization[2] followed by mild O-methylation.
Asymmetric Catalysis: Utilizing transition-metal-catalyzed enantioselective hydrogenation of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Logical workflow for the enantioselective synthesis of the target butanoic acid.
Pathway A: Chiral Pool Synthesis via L-Methionine
The chiral pool approach is highly favored for bench-scale synthesis due to the low cost of starting materials and the predictability of the stereochemical outcome.
Causality & Mechanistic Insights
Converting L-methionine to (S)-2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBA)[2] requires the replacement of the primary amine with a hydroxyl group. A direct nucleophilic substitution is impossible. Instead, we utilize nitrous acid (
) to form a diazonium intermediate.
Why does this retain configuration?
The stereoretention is driven by the neighboring group participation of the adjacent carboxylate. As the
group leaves, the carboxylate oxygen attacks the -carbon intramolecularly, forming a highly strained, short-lived -lactone (first stereochemical inversion). Water from the aqueous solvent immediately attacks the -lactone from the opposite face, opening the ring (second stereochemical inversion). This double inversion results in a net retention of configuration .
Mechanistic pathway of stereoretentive diazotization via an α-lactone intermediate.
For the subsequent O-methylation, using strong bases like
to deprotonate the hydroxyl group is strictly avoided. Strong bases can abstract the acidic -proton, leading to racemization or -elimination of the thioether. Instead, we utilize mild, neutral conditions with Silver(I) Oxide () and Methyl Iodide (). The silver coordinates the iodide, driving the electrophilic attack of the methyl group without generating a strong alkoxide base.
Protocol 1: Stereoretentive Diazotization
Preparation: In a 500 mL round-bottom flask, dissolve L-methionine (10.0 g, 67.0 mmol) in 150 mL of 1.0 M
.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Diazotization: Dissolve
(6.9 g, 100 mmol) in 30 mL of deionized water. Add this solution dropwise to the stirring methionine solution over 2 hours using an addition funnel. Ensure the internal temperature does not exceed 5 °C to prevent premature degradation of the diazonium salt.
Hydrolysis: Once addition is complete, allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight. Nitrogen gas evolution will be observed.
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield (S)-2-hydroxy-4-(methylsulfanyl)butanoic acid as a viscous pale-yellow oil.
Protocol 2: Mild O-Methylation
Reaction Setup: Dissolve the crude (S)-2-hydroxy acid (5.0 g, 33.3 mmol) in 100 mL of anhydrous diethyl ether in a foil-wrapped flask (to protect the silver salts from light).
Reagent Addition: Add freshly activated
(23.1 g, 100 mmol) followed by Methyl Iodide (10.4 mL, 166 mmol).
Alkylation: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. This step simultaneously methylates the hydroxyl group and the carboxylic acid, forming the methyl ester intermediate.
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Wash the filter cake with excess diethyl ether and concentrate the filtrate.
Saponification: Dissolve the crude ester in 50 mL of THF/Water (1:1). Add
(2.8 g, 66.6 mmol) and stir at room temperature for 4 hours.
Final Isolation: Acidify the mixture to pH 2 using 1.0 M HCl. Extract with Dichloromethane (
mL), dry over , and evaporate to yield the target (S)-2-Methoxy-4-(methylsulfanyl)butanoic acid.
Pathway B: Asymmetric Hydrogenation
For industrial scale-up, the chiral pool approach becomes limited by the stoichiometric use of silver salts and the hazards of large-scale diazotization. Transition-metal-catalyzed asymmetric hydrogenation provides a highly atom-economical alternative[3].
Causality & Mechanistic Insights
The substrate, 2-methoxy-4-(methylsulfanyl)but-2-enoic acid, features an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-unsaturated system. By utilizing a chiral Ruthenium catalyst such as , we exploit the bidentate coordinating ability of the substrate. The -methoxy oxygen and the carboxylate carbonyl oxygen chelate to the Ruthenium center, locking the substrate into a rigid metallacycle. The bulky, chiral BINAP ligand sterically shields one face of the olefin, forcing the delivery of hydrogen gas exclusively to the Re face, thereby establishing the (S)-configuration with exceptional enantioselectivity.
Protocol 3: Enantioselective Hydrogenation
Preparation: In a high-pressure Parr reactor, dissolve 2-methoxy-4-(methylsulfanyl)but-2-enoic acid (10.0 g, 61.6 mmol) in 100 mL of anhydrous, degassed methanol.
Catalyst Loading: Under a strict argon atmosphere, add
(0.52 g, 0.61 mmol, 1 mol%).
Hydrogenation: Seal the reactor and purge three times with Hydrogen gas. Pressurize the vessel to 50 psi (3.4 atm) of
.
Reaction: Stir the mixture at 25 °C for 24 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes.
Purification: Vent the reactor safely. Concentrate the methanolic solution under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3 with 1% Acetic Acid) to isolate the enantiopure product.
Quantitative Data & Route Comparison
The following table summarizes the key performance metrics of both synthetic pathways, allowing researchers to select the appropriate method based on their scale and resource availability.
Metric
Route A (Chiral Pool)
Route B (Asymmetric Hydrogenation)
Overall Yield
65 - 70% (over 3 steps)
88 - 92% (single step from enoate)
Enantiomeric Excess (ee)
>98% (S)
95 - 97% (S)
Primary Stereocontrol
Substrate-controlled (Retention)
Catalyst-controlled (Facial selectivity)
Scalability
Moderate (Bench to Pilot)
Very High (Industrial)
Cost Driver
Stoichiometric
Chiral -BINAP Catalyst
Safety Considerations
Toxic , gas evolution
High-pressure gas
References
PubChemLite - 652968-10-0 (C6H12O3S)
2-Hydroxy-4-(methylthio)
acs.
Highly efficient enantioselective synthesis of optically active carboxylic acids by Ru(OCOCH3)2[(S)
Application Note: Robust Extraction and LC-MS/MS Quantification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid from Biological Matrices
Introduction & Mechanistic Context 2-Methoxy-4-(methylsulfanyl)butanoic acid is a polar organic acid and a structural derivative of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)[1]. Characterized by a carb...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
2-Methoxy-4-(methylsulfanyl)butanoic acid is a polar organic acid and a structural derivative of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)[1]. Characterized by a carboxylic acid moiety (pKa ~3.8), a stable methoxy group at the C2 position, and a methylsulfanyl (thioether) group at the C4 position, this compound presents unique analytical challenges when extracted from complex biological matrices such as plasma, urine, or tissue homogenates.
The primary hurdle in quantifying thioether-containing organic acids is the high susceptibility of the sulfur atom to artifactual oxidation, which rapidly forms sulfoxides or sulfones during acidic sample preparation[2]. Furthermore, the polar nature of the carboxylate requires precise pH manipulation to ensure high recovery and eliminate ion suppression from endogenous phospholipids. This application note details a highly sensitive, self-validating extraction and LC-MS/MS protocol designed to preserve analyte integrity and deliver reproducible quantitation.
Experimental Design & Causality
To ensure a robust and scientifically sound methodology, this protocol is built upon three mechanistic pillars:
Redox Stabilization : The addition of a reducing agent, such as Dithiothreitol (DTT), at the exact point of sample collection or initial lysis is critical. DTT maintains the reductive environment, preventing the ex vivo oxidation of the methylsulfanyl group to a sulfoxide artifact during the extraction process[3].
Ion-State Manipulation (MAX SPE) : Because the target analyte is an organic acid, Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the optimal clean-up strategy. By loading the sample at a neutral/basic pH (pH ~7.0), the carboxylic acid is fully deprotonated and strongly retained by the quaternary amine of the MAX sorbent. This allows aggressive washing with 100% organic solvents to remove neutral lipids. Elution is then triggered by an acidic organic solvent, which neutralizes the analyte's charge and breaks the ionic interaction.
Internal Standardization : A stable-isotope-labeled internal standard (SIL-IS) must be introduced before any sample manipulation to correct for matrix effects and physical extraction losses, ensuring the system is self-validating.
Workflow Visualization
Figure 1: End-to-end extraction workflow for 2-Methoxy-4-(methylsulfanyl)butanoic acid.
Step-by-Step Methodology
Reagents and Materials
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Sorbent : Oasis MAX 96-well plate (30 mg/well) or equivalent strong anion exchange polymeric sorbent.
Sample Preparation & Protein Precipitation (PPT)
Mechanistic Rationale: Cold solvent precipitation crashes out carrier proteins (like albumin) that bind organic acids, while DTT protects the thioether[3].
Aliquot 100 µL of biological sample (plasma or tissue homogenate) into a 2 mL microcentrifuge tube.
Immediately add 10 µL of 100 mM DTT (prepared freshly in water) and 10 µL of SIL-IS working solution. Vortex for 10 seconds.
Add 400 µL of ice-cold ACN to initiate protein precipitation.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 400 µL of the supernatant to a new tube and dilute with 400 µL of LC-MS grade water to reduce the organic content (ensuring proper retention during the subsequent SPE loading phase). Adjust pH to ~7.0 using dilute NH₄OH if necessary.
Mechanistic Rationale: The diluted supernatant is loaded onto the MAX cartridge. The basic/neutral pH ensures the analyte's carboxyl group is ionized (-COO⁻) and captured by the sorbent's positively charged sites.
Protonates the analyte (COOH), breaking ionic bonds for release.
Post-Extraction : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).
LC-MS/MS Analytical Conditions
Mechanistic Rationale: A Pentafluorophenylpropyl (PFPP) column is selected over traditional C18 because the fluorinated stationary phase provides enhanced dipole-dipole and π-π interactions, yielding superior retention and peak shape for highly polar, small organic acids[4].
Table 2: Liquid Chromatography Gradient (PFPP Column, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A : Water + 0.1% Formic Acid
Mobile Phase B : Acetonitrile + 0.1% Formic Acid
Flow Rate : 0.4 mL/min
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
1.0
98
2
4.0
40
60
4.5
5
95
6.0
5
95
6.1
98
2
8.0
98
2
Table 3: Mass Spectrometry Parameters (ESI Negative Mode)
Note: Analyte is detected as the deprotonated molecular ion [M-H]⁻.
To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system:
Matrix Effect (ME) & Recovery (RE) Triangulation : Process three sets of samples: (A) Neat standards in reconstitution solvent, (B) Blank matrix extracted and spiked post-extraction, and (C) Matrix spiked pre-extraction.
Recovery = (Area C / Area B) × 100. (Acceptance criteria: >75%).
Matrix Factor = (Area B / Area A). (Acceptance criteria: 0.85 - 1.15).
Oxidation Monitoring : Monitor the MRM transition for the sulfoxide derivative (m/z 179.04 -> 131.04) in quality control (QC) samples. If the sulfoxide peak area exceeds 5% of the parent analyte area, the DTT concentration must be increased during sample collection.
References
Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids
Analytical Chemistry (ACS Publications)
URL:[Link]
Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview with Beatrice Campanella
LCGC International
URL:[Link]
A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story
PubMed Central (PMC)
URL:[Link]
Application Note: 2-Methoxy-4-(methylsulfanyl)butanoic Acid as a Chiral Building Block
Executive Summary 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0), the -methoxy ether analogue of Methionine (and the O-methyl derivative of the hydroxy-analogue HMTBA), represents a specialized chiral buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0), the
-methoxy ether analogue of Methionine (and the O-methyl derivative of the hydroxy-analogue HMTBA), represents a specialized chiral building block for medicinal chemistry. Unlike its parent amino acid (Methionine) or its hydroxy-analogue (HMTBA), this compound offers a unique H-bond acceptor-only motif at the -position, significantly altering the solvation shell and metabolic stability of the resulting pharmacophore.
This guide details the protocols for utilizing this scaffold to introduce the methionine side-chain (thioether) with altered backbone physicochemical properties. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Engineering , where replacing the labile
-amino group with a stable ether linkage can prevent enzymatic degradation by aminopeptidases.
Technical Profile & Physicochemical Properties
Before initiating synthesis, it is critical to understand the distinct properties of the methoxy-variant compared to Methionine.
Property
Methionine (Ref)
HMTBA (Hydroxy Analog)
2-Methoxy Analog
Functional Group ()
Primary Amine (-NH)
Hydroxyl (-OH)
Methoxy Ether (-OCH)
H-Bonding
Donor & Acceptor
Donor & Acceptor
Acceptor Only
pKa (Carboxyl)
~2.28
~3.5
~3.6 (Predicted)
LogP (Lipophilicity)
-1.87
-0.65
~0.1 (More Lipophilic)
Metabolic Stability
Susceptible to oxidases
Susceptible to dehydrogenases
High (Ether is robust)
Chiral Stability
Prone to racemization (PLP enzymes)
Stable
Stable
Key Insight: The removal of the H-bond donor at the
-position prevents the formation of classic secondary structures (like -sheets) when incorporated into a peptide chain, acting as a "structure breaker" similar to Proline but with the flexibility of Methionine.
Strategic Applications
A. Peptidomimetic "Cap" Synthesis
The primary utility of this building block is as an N-terminal "cap" or internal isostere. By replacing the N-terminus Methionine with the 2-methoxy acid, the resulting molecule becomes resistant to N-terminal degradation (aminopeptidases require a free amine).
B. Chiral Pool Synthesis of Sulfoxides
The thioether moiety is a "soft" nucleophile. This scaffold is an excellent precursor for generating chiral sulfoxides (via asymmetric oxidation) or sulfones, which are privileged structures in protease inhibitors.
C. Resolution of Chiral Amines
Due to the proximity of the methoxy group to the carboxylic acid, this molecule can serve as a resolving agent for chiral amines, forming diastereomeric amides that are separable by chromatography.
Experimental Protocols
Protocol 1: Enantiomeric Purity Analysis (QC)
Objective: Commercial sources of HMTBA derivatives are often racemic.[1] This protocol establishes the Enantiomeric Excess (ee) of your starting material using chiral derivatization.
Coupling: Dissolve the acid (50 mg, 0.3 mmol) in DCM (2 mL). Add (S)-
-methylbenzylamine (1.1 eq), EDCHCl (1.2 eq), and HOBt (1.2 eq).
Reaction: Stir at Room Temperature (RT) for 2 hours.
Workup: Wash with 1N HCl (remove unreacted amine) and sat. NaHCO
(remove unreacted acid). Dry organic layer over MgSO.
Analysis: Inject the crude amide onto an achiral HPLC (C18 column) or GC-MS.
Principle: If the starting acid was racemic, you will see two distinct diastereomer peaks (S,S-amide and R,S-amide) with different retention times.
Calculation:
Note: If the material is racemic, use this same coupling reaction on a preparative scale to separate the diastereomers via flash chromatography, then hydrolyze (6N HCl, reflux) to recover the enantiopure acid.
Protocol 2: Activation and Coupling (Peptidomimetic Synthesis)
Objective: Incorporate the building block into a peptide backbone or drug scaffold without racemizing the
-center.
Mechanism: The
-methoxy group decreases the acidity of the -proton compared to a ketone, but care must still be taken. We utilize a HATU-mediated coupling which is rapid and suppresses racemization.
1H NMR should show the characteristic methoxy singlet at
~3.4 ppm and the triplet for the -proton at ~3.8-4.0 ppm.
Protocol 3: Chemoselective Oxidation to Sulfoxide
Objective: Create a chiral sulfoxide building block. The methoxy group directs the oxidation, often yielding diastereoselectivity.
Reagents:
Sodium Periodate (NaIO
) - Oxidant of choice to stop at Sulfoxide and avoid Sulfone.
Solvent: Methanol/Water (1:1).
Procedure:
Dissolve the 2-methoxy acid derivative (1 eq) in MeOH/Water.
Cool to 0°C.
Add NaIO
(1.05 eq) in portions.
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
Quench: Add saturated Sodium Thiosulfate.
Extract: Remove MeOH in vacuo, extract aqueous residue with DCM.
Result: This yields the sulfoxide. Note that this creates a new chiral center at the sulfur. You will likely obtain a mixture of diastereomers (e.g., (
) and ()) which must be separated by HPLC.
Visualizations & Pathways
Figure 1: Metabolic Stability & Design Logic
This diagram illustrates why a researcher would choose the 2-Methoxy variant over standard Methionine or HMTBA.
Figure 2: Synthesis Decision Tree
A workflow for determining the correct processing of the chiral building block.
References
Dibner, J. J., & Knight, C. D. (1984).[3] Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway.[3] Journal of Nutrition.[3] Link
Context: Establishes the baseline metabolism of the hydroxy-analogue, justifying the stability of the methoxy-ether variant.
Lemke, T. L., et al. (2012). Foye's Principles of Medicinal Chemistry. Wolters Kluwer.
Context: General principles of bioisosterism (Ether vs Amine) and metabolic stability.
Context: Verification of CAS 652968-10-0 and commercial availability.
Zhang, Y., et al. (2015). Synthesis and crystallization of HMTBA derivatives. Journal of Chemical Crystallography.
Context: Structural insights into the packing and H-bonding of methionine analogues.
Han, S., et al. (2019). Recent advances in the synthesis of chiral sulfoxides. Tetrahedron.
Context: Methodologies for oxidizing thioethers (Protocol 3).
Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.
preparation of esters from 2-Methoxy-4-(methylsulfanyl)butanoic acid
Application Note: Preparation of Esters from 2-Methoxy-4-(methylsulfanyl)butanoic Acid Introduction & Scope 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) is an -methoxy derivative of the methionine hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Esters from 2-Methoxy-4-(methylsulfanyl)butanoic Acid
Introduction & Scope
2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) is an
-methoxy derivative of the methionine hydroxy analog (MHA)[1]. While MHA and its isopropyl esters (e.g., HMBi) are extensively utilized as highly bioavailable, rumen-protected amino acid supplements in agricultural science[2], the 2-methoxy derivative serves as a critical intermediate in both medicinal chemistry and advanced agrochemical synthesis.
Converting this carboxylic acid into various esters (methyl, isopropyl, benzyl) alters its lipophilicity, membrane permeability, and pharmacokinetic profile. However, the presence of the
-methylsulfanyl (thioether) group introduces specific chemoselectivity challenges that must be managed to prevent unwanted side reactions such as oxidation or S-alkylation.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
As a synthetic substrate, 2-Methoxy-4-(methylsulfanyl)butanoic acid presents two distinct functional group considerations:
The Thioether Challenge (Soft Nucleophile): The
group is highly susceptible to oxidation (forming sulfoxides or sulfones) and alkylation (forming sulfonium salts). Therefore, esterification methods utilizing strong oxidizing acids (like concentrated ) or excess highly reactive alkylating agents must be strictly avoided.
The
-Methoxy Advantage: Unlike its -hydroxy counterpart (HMB), which is notorious for undergoing intermolecular Fischer esterification to form complex dimers and oligomers[1], the -methoxy group acts as a stable protecting group. This prevents self-condensation, driving the reaction cleanly toward the target monomeric ester and significantly improving overall yields.
Based on these structural realities, the selection of the esterification protocol is dictated by the steric bulk of the target alcohol and the chemical sensitivity of the reagents.
Experimental Protocols
The following self-validating protocols have been optimized for chemoselectivity, scalability, and ease of purification.
Fischer-Speier esterification is an equilibrium-driven process ideal for unhindered, simple primary alcohols[3].
Causality & Design: To prevent the oxidation of the sensitive thioether group, mild
-Toluenesulfonic acid (-TsOH) is selected over Sulfuric acid (). The equilibrium is driven entirely by utilizing the alcohol as both the reactant and the solvent[4].
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-Methoxy-4-(methylsulfanyl)butanoic acid in 20 mL of anhydrous methanol (or ethanol).
Catalysis: Add 0.5 mmol (0.05 eq) of
-TsOH monohydrate.
Reflux: Heat the mixture to reflux (approx. 65 °C for methanol) and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol.
Purification: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous
(2 × 15 mL) to neutralize the catalyst and unreacted starting material, followed by brine (15 mL). Dry the organic layer over anhydrous , filter, and evaporate to yield the pure methyl/ethyl ester.
For sterically hindered alcohols (e.g., isopropanol to form the HMBi analog), Fischer esterification is inefficient. The Steglich esterification utilizes a carbodiimide coupling reagent under exceptionally mild, neutral conditions[5].
Causality & Design: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized instead of the traditional DCC. EDC produces a water-soluble urea byproduct, eliminating the tedious filtration of dicyclohexylurea (DCU)[6]. A catalytic amount of DMAP (4-Dimethylaminopyridine) is mandatory; it acts as an acyl-transfer agent, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, thereby preventing the dead-end 1,3-rearrangement into an unreactive N-acylurea[5][6].
Step-by-Step Procedure:
Reaction Setup: Dissolve 10.0 mmol of the acid and 12.0 mmol (1.2 eq) of anhydrous isopropanol in 25 mL of anhydrous Dichloromethane (DCM).
Activation: Cool the solution to 0 °C in an ice bath. Add 1.0 mmol (0.1 eq) of DMAP, followed by the portion-wise addition of 11.0 mmol (1.1 eq) of EDC·HCl.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer with 1N aqueous HCl (2 × 15 mL) to remove DMAP and unreacted EDC, then wash with saturated
(15 mL) and brine (15 mL).
Isolation: Dry over
, filter, and concentrate in vacuo to obtain the sterically hindered ester.
When targeting benzyl or allyl esters, the direct alkylation of the carboxylate salt is highly efficient.
Causality & Design: A mild base (
) deprotonates the carboxylic acid to form a hard, highly nucleophilic carboxylate anion. To prevent the softer thioether sulfur from attacking the benzyl bromide (which would form a permanent sulfonium salt), the stoichiometry of the alkyl halide must be strictly controlled to a near 1:1 ratio.
Step-by-Step Procedure:
Reaction Setup: Dissolve 10.0 mmol of the acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous
. Stir at room temperature for 30 minutes to ensure complete carboxylate formation.
Alkylation: Cool the mixture to 0 °C. Dropwise, add exactly 10.5 mmol (1.05 eq) of Benzyl bromide.
Propagation: Stir at room temperature for 4 hours.
Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine (20 mL) to completely remove the DMF solvent. Dry, filter, and concentrate.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the esterification of 2-Methoxy-4-(methylsulfanyl)butanoic acid across the three methodologies.
Esterification Method
Target Esters
Typical Yield
Reaction Time
Chemoselectivity & Safety Notes
Fischer (Acid-Cat.)
Methyl, Ethyl
85–95%
4–6 h
Requires mild acid (-TsOH) to prevent S-oxidation. Highly scalable.
Steglich (EDC/DMAP)
Isopropyl, tert-Butyl
75–90%
12–16 h
Neutral pH protects thioether. DMAP strictly required to prevent N-acylurea.
Base Alkylation
Benzyl, Allyl
80–95%
4 h
Strict 1:1.05 stoichiometry required to avoid S-alkylation (sulfonium salt).
Process Workflow Visualization
To assist in rapid protocol selection and risk mitigation, the following decision matrix outlines the synthetic pathways and critical chemoselective checkpoints.
Figure 1: Decision matrix and chemoselective workflow for the esterification of 2-Methoxy-4-(methylsulfanyl)butanoic acid.
References
Fischer-Speier esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]
Steglich esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at:[Link]
Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry (RSC Publishing). Available at:[Link]
St-Pierre, N. R., & Sylvester, J. T. (2005). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. Journal of Dairy Science (PubMed). Available at:[Link]
Application Note: Structural Elucidation and Quantitative Characterization of 2-Methoxy-4-(methylsulfanyl)butanoic Acid via NMR Spectroscopy
Abstract This application note details the protocol for the complete structural characterization of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also known as the O-methyl ether of the methionine hydroxy analogue). As a st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the protocol for the complete structural characterization of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also known as the O-methyl ether of the methionine hydroxy analogue). As a structural derivative of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), this molecule presents unique spectroscopic challenges, specifically the differentiation of methyl signals (S-Me vs. O-Me) and the resolution of the chiral
-proton. This guide provides a standardized workflow for sample preparation, acquisition parameters for 1D and 2D NMR, and a logic-based assignment strategy.[1]
Introduction & Structural Context
2-Methoxy-4-(methylsulfanyl)butanoic acid is a functionalized carboxylic acid featuring a thioether tail and an
-methoxy substituent. It is structurally significant in the development of nutritional supplements and pharmaceutical intermediates related to the methionine pathway.
Structural Features for NMR Analysis:
Chiral Center (C2): The molecule possesses a chiral center at the
-position. While this protocol focuses on the chemical structure, researchers should expect diastereotopic splitting in the adjacent methylene protons (C3) if the resolution is sufficiently high.[1]
Methyl Reporters: The compound contains two distinct methyl singlets: the methoxy group (-OCH
) and the methylsulfanyl group (-SCH).
Acidic Proton: The carboxylic acid proton (-COOH) is liable to exchange and requires specific solvent choices for visualization.
Characterization Workflow
The following flowchart outlines the critical path from sample isolation to final data reporting.
Figure 1: Standardized workflow for the NMR characterization of functionalized amino acid analogs.
Experimental Protocols
Protocol: Sample Preparation
Proper sample preparation is critical to prevent peak broadening and ensure accurate integration of the methyl signals.[1]
Reagents:
Solvent: DMSO-d
(99.9% D) is recommended over CDCl.
Reasoning: DMSO-d
ensures solubility of the free acid and slows proton exchange, often allowing the observation of the carboxylic acid proton (~12 ppm). It also separates the water signal (3.33 ppm) from the methoxy signal (~3.3-3.4 ppm).
Internal Standard (Optional for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (traceable grade).[1]
Step-by-Step Procedure:
Drying: Dry the sample in a vacuum desiccator (P < 10 mbar) for at least 4 hours to remove residual synthesis solvents (e.g., methanol or dichloromethane) that could overlap with target signals.[1]
Weighing: Weigh 10–15 mg of the analyte into a clean vial.
Note: For quantitative NMR (qNMR), use a microbalance (d = 0.001 mg) and weigh 20 mg to ensure signal-to-noise ratio (S/N) > 250:1.
Dissolution: Add 0.6 mL of DMSO-d
. Vortex for 30 seconds until the solution is clear.
Transfer: Transfer to a high-precision 5 mm NMR tube. Ensure the solution height is ~4.5 cm to match the coil length.
Protocol: NMR Acquisition Parameters
The following parameters are optimized for a 400 MHz or 600 MHz spectrometer (e.g., Bruker Avance or JEOL ECZ).
Experiment A: 1H NMR (Proton)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse for qNMR).
Spectral Width: 14 ppm (to capture -COOH).
Relaxation Delay (D1):
Structural: 1.0 s.
Quantitative: 30 s (Calculated as
). The -OCH and -SCH groups have long relaxation times.
Scans (NS): 16 (Structural) or 64 (Quantitative).[1]
COSY: Magnitude mode.[1] 2048 x 256 points.[1] Use to trace the H2–H3–H4 spin system.
HMBC: Optimized for long-range coupling (
Hz). Critical for linking the O-methyl group to C2 and the S-methyl group to C4.
Data Analysis & Expected Chemical Shifts[1][2][3][4]
Since this molecule is a derivative of HMTBA, the chemical shifts are assigned based on additive substituent effects and analogous structures [1, 2].[1]
Distinct sharp singlet. Warning: Close to water signal in DMSO.
H-4
-Methylene
CH
2.50 - 2.60
Triplet/Multiplet
2H
to Sulfur. Overlaps with DMSO solvent residual (2.50 ppm).[1]
-SCH
S-Methyl
CH
2.05 - 2.10
Singlet
3H
Characteristic thioether methyl shift.
H-3
-Methylene
CH
1.80 - 2.00
Multiplet
2H
Diastereotopic splitting possible due to C2 chirality.
13C NMR Assignment Table
Position
Carbon Type
Shift (, ppm)
Notes
C-1
Carbonyl (-COOH)
173.0 - 175.0
Most deshielded signal.
C-2
-CH
78.0 - 81.0
Significant downfield shift due to oxygen attachment.
-OCH
Methoxy
57.0 - 59.0
Typical methoxy region.
C-4
-CH
28.0 - 30.0
Attached to Sulfur.
C-3
-CH
30.0 - 32.0
Alkyl chain.
-SCH
S-Methyl
14.5 - 15.5
High field signal.
Structural Confirmation Logic (Connectivity)
To scientifically validate the structure, one must prove the location of the methoxy group (at C2) versus the methylsulfanyl group (at C4).[1] This is achieved using Heteronuclear Multiple Bond Correlation (HMBC).
Connectivity Diagram
The following diagram illustrates the critical HMBC correlations required to confirm the regiochemistry.
Figure 2: Key HMBC correlations. The correlation between the OMe protons and C2 (80 ppm) definitively places the ether group at the alpha position.
Troubleshooting & Critical Considerations
Solvent Residual Overlap[1]
Issue: In DMSO-d
, the residual pentadeuterated DMSO signal appears as a quintet at 2.50 ppm.
Impact: This overlaps directly with the H-4 methylene protons (
to sulfur), which also resonate near 2.5–2.6 ppm.[1]
Solution:
Use CDCl
(7.26 ppm residual) for a secondary check of the H-4 region, although the -COOH proton may not be visible.
Perform a HSQC experiment. The DMSO carbon signal (39.5 ppm) will be distinct from the C4 carbon signal (~30 ppm), allowing clear resolution in the 2D plane.[1]
Water Suppression[1]
Issue: The methoxy singlet (~3.35 ppm) is dangerously close to the water signal in DMSO-d
(3.33 ppm).
Solution: Ensure the sample is strictly anhydrous. If overlap occurs, change the temperature to 313 K (40°C) . The water peak will shift upfield (lower ppm) significantly due to breaking hydrogen bonds, while the methoxy signal will remain relatively stationary, revealing the peak [3].[1]
Quantitative Purity Analysis (qNMR)
If using this protocol to determine the purity of the acid:
Target Signal: Use the S-Methyl singlet (~2.1 ppm) for integration. It is sharp, isolated, and represents 3 protons.[1]
Avoid: Do not use the H-4 multiplet (overlap risk) or the -COOH (exchange broadening).
Where is integral, is number of protons (3 for S-Me), is molar mass, and is weight.[2][3][4][5]
References
National Institute of Standards and Technology (NIST). (2023).[1] Methionine Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link][1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]
Application Notes and Protocols for the In-Vivo Administration of 2-Methoxy-4-(methylsulfanyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals A Note on a Novel Methionine Analogue: 2-Methoxy-4-(methylsulfanyl)butanoic acid These application notes provide a comprehensive guide for the preclinical e...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
A Note on a Novel Methionine Analogue: 2-Methoxy-4-(methylsulfanyl)butanoic acid
These application notes provide a comprehensive guide for the preclinical evaluation of 2-Methoxy-4-(methylsulfanyl)butanoic acid in animal models. It is critical to note that, as a novel compound, specific pharmacokinetic and toxicological data for 2-Methoxy-4-(methylsulfanyl)butanoic acid are not extensively available in public literature. Therefore, the protocols outlined herein are based on established best practices for the administration of new chemical entities in laboratory animals, particularly rodents.[1]
Guidance is also drawn from the extensive research on its close structural analogue, 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBa), a widely used supplement in animal nutrition.[2] The primary distinction between these molecules is the substitution of a hydroxyl group in HMTBa with a methoxy group in the target compound. This structural similarity suggests that they may share metabolic pathways related to methionine, an essential amino acid crucial for protein synthesis and various metabolic functions.[3] However, this seemingly minor chemical change can significantly alter the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Therefore, the initial studies with 2-Methoxy-4-(methylsulfanyl)butanoic acid must prioritize safety and the establishment of a basic pharmacokinetic and toxicological profile. The following protocols are designed to guide the researcher through a logical, stepwise process to safely and effectively dose this novel compound in animal models.
Part 1: Foundational Steps - Compound Formulation and Acute Toxicity Assessment
Before proceeding to efficacy studies, it is imperative to establish a suitable formulation for administration and to determine the compound's acute toxicity profile.
Vehicle Selection and Formulation
The choice of vehicle for dissolving or suspending 2-Methoxy-4-(methylsulfanyl)butanoic acid is critical for ensuring accurate and reproducible dosing. The vehicle should be non-toxic and inert.[4]
Protocol: Vehicle Screening
Solubility Testing:
Assess the solubility of 2-Methoxy-4-(methylsulfanyl)butanoic acid in a panel of common, biocompatible vehicles.
Start with sterile water for injection.
If insoluble, proceed to test common vehicles such as:
Saline (0.9% NaCl)
Phosphate-buffered saline (PBS), pH 7.4
Aqueous solutions with co-solvents (e.g., a small percentage of ethanol, DMSO, or polyethylene glycol).
Oil-based vehicles like corn oil or sesame oil for oral or subcutaneous administration if the compound is lipophilic.[5]
Formulation Preparation:
Once a suitable vehicle is identified, prepare the dosing solution or suspension.
For parenteral routes (IV, IP, SC), the final formulation must be sterile and have a pH as close to physiological (7.4) as possible to avoid irritation.[6] Solutions with a pH between 4.5 and 8.0 are generally acceptable for parenteral routes.[4]
Novel research compounds are considered non-pharmaceutical grade by default, and sterile preparation techniques are essential.[5]
Stability Assessment:
Assess the short-term stability of the formulation to ensure the compound does not degrade during the course of the experiment.
Acute Oral Toxicity Study (Modified OECD 420 Guideline)
An acute oral toxicity study is essential to determine the intrinsic toxicity of 2-Methoxy-4-(methylsulfanyl)butanoic acid and to identify a safe starting dose for further studies. The OECD 420 Fixed Dose Procedure is a recommended guideline.[7][8][9][10][11]
Protocol: Single-Dose Acute Oral Toxicity
Animal Model:
Species: Rat (preferred for OECD guidelines) or mouse.
Sex: Typically, female animals are used initially.
Group size: 5 animals per dose group.
Dose Selection (Sighting Study):
Begin with a sighting study using a single animal per dose level to approximate the toxic dose range.
Administer fixed doses in a stepwise manner, for example, 5, 50, 300, and 2000 mg/kg.[8]
Main Study:
Based on the sighting study, select a starting dose that is expected to produce some signs of toxicity but not mortality.
Administer a single oral dose of 2-Methoxy-4-(methylsulfanyl)butanoic acid to a group of 5 fasted animals.
A vehicle control group should also be included.[12]
Observations:
Observe animals closely for the first few hours post-dosing and then daily for 14 days.[12]
Record all clinical signs of toxicity, including changes in behavior, breathing, and any instances of morbidity or mortality.
Record body weights at regular intervals.
Endpoint:
The study aims to identify the dose that causes evident toxicity and the dose that causes no adverse effects.
Conduct gross necropsies on all animals at the end of the study.[12]
Part 2: Administration Protocols in Rodent Models
The choice of administration route depends on the experimental objective, such as mimicking a specific clinical route or achieving rapid systemic exposure.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[4]
Protocol: Oral Gavage in Mice and Rats
Materials:
Appropriately sized oral gavage needle (15-18g for rats, smaller for mice).[13]
Syringe.
Procedure:
Gently restrain the animal.
Measure the gavage needle against the animal's body to ensure the correct insertion length (from the mouth to the last rib).
Introduce the tip of the gavage needle into the mouth and gently advance it along the back of the throat.
Warm the animal's tail for 5-10 minutes to make the veins more visible.[18]
Place the animal in a restraint device.
Insert the needle, bevel up, into one of the lateral tail veins, parallel to the tail.[15]
Inject the solution slowly. Resistance or the formation of a subcutaneous bleb indicates improper placement.[17]
Apply gentle pressure to the injection site after withdrawing the needle.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration, offering rapid absorption.
Protocol: Intraperitoneal Injection in Mice and Rats
Materials:
Sterile needles (25-27G for mice, 23-25G for rats).[4]
Syringe.
Procedure:
Restrain the animal to expose the abdomen.
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[19][20]
The needle should be inserted at a 30-40 degree angle.[20]
Gently pull back on the plunger to ensure no fluid or blood is aspirated before injecting.[21]
Subcutaneous (SC) Injection
SC injection provides a slower, more sustained absorption compared to IV or IP routes.
Protocol: Subcutaneous Injection in Mice and Rats
Materials:
Sterile needles (25G for mice, 23-25G for rats).[4]
Syringe.
Procedure:
Grasp the loose skin over the back, between the shoulders, to form a "tent".[22]
Insert the needle, bevel up, into the base of the tented skin.[23]
Aspirate to check for blood before injecting the substance.[22]
Table of Recommended Administration Volumes and Needle Sizes
Species
Route
Max Volume (ml/kg)
Needle Gauge
Mouse
Oral (PO)
10
Gavage Needle
Intravenous (IV)
5
27-30G
Intraperitoneal (IP)
10
25-27G
Subcutaneous (SC)
5-10
25G
Rat
Oral (PO)
10
Gavage Needle
Intravenous (IV)
5
25-27G
Intraperitoneal (IP)
5-10
23-25G
Subcutaneous (SC)
5-10
23-25G
Adapted from Washington State University IACUC Guideline #10.[6]
Part 3: Designing Pharmacokinetic and Dose-Response Studies
With a safe dose range established, the next steps involve characterizing the pharmacokinetic profile and evaluating the dose-response relationship of 2-Methoxy-4-(methylsulfanyl)butanoic acid.
Preliminary Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion of the compound over time.[24]
Protocol: Murine Pharmacokinetic Study
Animal Model and Dosing:
Use a sufficient number of animals (e.g., 3-4 per time point) for each administration route being tested (e.g., IV and oral).[25]
Administer a single, non-toxic dose of the compound.
Blood Sampling:
Collect serial blood samples from each animal at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).[26]
Microsampling techniques are recommended to minimize blood loss and reduce the number of animals required.[27][28]
Sample Processing and Analysis:
Process blood samples to obtain plasma or serum.
Analyze the concentration of 2-Methoxy-4-(methylsulfanyl)butanoic acid in the samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
Plot the plasma concentration versus time to generate a PK profile.
Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[29]
Dose-Response (Efficacy) Study
This study aims to determine the effective dose range of the compound in a relevant disease model.[30][31]
Protocol: In-Vivo Dose-Response Study
Model and Group Allocation:
Utilize a validated animal model for the disease of interest.
Include a vehicle control group, a positive control group (if applicable), and at least three dose levels of 2-Methoxy-4-(methylsulfanyl)butanoic acid.
Dosing Regimen:
Administer the compound at doses below the maximum tolerated dose determined in the acute toxicity study.
The frequency of dosing should be informed by the PK data (e.g., once or twice daily).
Efficacy Endpoints:
Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.
Data Analysis:
Compare the outcomes between the treatment groups and the control groups to establish a dose-response relationship.
Part 4: Visualizations
Workflow for In-Vivo Characterization of a Novel Compound
Caption: A stepwise workflow for the in-vivo evaluation of a novel compound.
Decision Tree for Administration Route Selection
Caption: A decision-making guide for selecting an appropriate administration route.
References
Intraperitoneal Injections in Mice - Animal Care. (n.d.).
Intraperitoneal Injection in the Mouse. (n.d.). Retrieved from a research animal training resource.
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8).
Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC). (n.d.). Retrieved from an institutional animal care and use committee.
Intranasal and Oral Administration in Rodents. (n.d.).
Intravenous Tail Vein Injections. (n.d.). Retrieved from an institutional animal care and use committee.
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142.
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4).
LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. (n.d.).
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. (2020, April 22).
Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019, August 21).
Administration Routes. (n.d.). Retrieved from the NIH Office of Animal Care and Use (OACU).
UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (2020, November 15).
Non-Pharmaceutical Grade Substances in Laboratory Animals. (n.d.). Retrieved from the University of Washington Office of Animal Welfare.
D'Arienzo, C. J., et al. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS Journal, 18(6), 1497-1506.
Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.).
Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996, August 26). Retrieved from the U.S.
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed.
Routes and Volumes of Administration in Mice. (n.d.). Retrieved from an institutional animal care and use committee.
Guidelines for the administration of substances to rodents. (n.d.).
A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. (n.d.). Poultry Science.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Retrieved from the U.S.
Methionine metabolism in mammals. Adaptation to methionine excess. (n.d.). PubMed.
PRECLINICAL TOXICOLOGY. (n.d.).
Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. (n.d.).
SINGLE DOSE TOXICITY. (n.d.). Retrieved from an institutional guideline on toxicity testing.
Pharmacokinetic studies in mice or rats. (n.d.).
O'Hara, D. M., et al. (2014). One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. Journal of Pharmacological and Toxicological Methods, 69(1), 1-8.
Guideline #10: Drug and Chemical Administration. (2023, August 15). Retrieved from Washington State University Institutional Animal Care and Use Committee.
A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023, March 1). Journal of Drug Delivery and Therapeutics, 13(3).
Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. (2020, October 1). The Journal of Nutrition.
Design of Dose‐Response Clinical Trials. (n.d.).
Guideline for the Use of Novel Compound in Animals. (n.d.). Retrieved from an institutional animal care and use committee.
Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. (2023, November 14).
V B. Metabolism and Pharmacokinetic Studies. (n.d.). Retrieved from the U.S.
The Importance of Toxicology Research in Preclinical Studies. (2014, May 28).
A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice. (2022, January 15).
This month on BARN - animal research news from UAR members (February 2026). (2026, February 27).
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2025, August 30).
Application Note: Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid from Methionine Analogs
Abstract & Scope This application note details the synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also referred to as -methoxy-methionine or MMBA) starting from L-Methionine or its hydroxy-analog HMTBA . This co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also referred to as
-methoxy-methionine or MMBA) starting from L-Methionine or its hydroxy-analog HMTBA . This compound represents a lipophilic derivative of methionine, often investigated for enhanced metabolic stability and bioavailability in nutritional and pharmaceutical applications.
Two primary synthetic routes are evaluated:
Route A (Primary Protocol): Deaminative etherification of L-Methionine via diazotization in methanol.
Route B (Secondary Protocol): O-Methylation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).
This guide prioritizes Route A due to its higher regioselectivity and operational simplicity in a laboratory setting, avoiding the complex protecting group chemistry required in Route B to prevent S-alkylation (sulfonium salt formation).
Chemical Strategy & Retrosynthesis
The target molecule is an
-methoxy carboxylic acid. The retrosynthetic analysis reveals that the C-O bond at the -position can be installed most efficiently by exploiting the lability of the C-N bond in methionine under nitrosative conditions.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the deaminative etherification of Methionine.[1]
This method utilizes the reaction of the amino group with nitrous acid (generated in situ) in a methanolic solvent. The resulting diazonium species is unstable and undergoes displacement by the solvent (methanol), forming the methoxy ether.
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Connect to a gas outlet (to vent N
).
Dissolution: Charge the flask with L-Methionine (14.9 g, 100 mmol) and Methanol (100 mL) .
Acidification: Cool the suspension to 0°C using an ice/salt bath. Dropwise add conc. H
SO (6.0 mL) . Caution: Exothermic.
Diazotization: Dissolve NaNO
(10.35 g, 150 mmol) in a minimum amount of water (~15 mL). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 5°C .
Observation: Vigorous evolution of nitrogen gas (N
) will occur.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
Note: The reaction produces the methyl ester intermediate (Methyl 2-methoxy-4-(methylthio)butanoate) due to the acidic methanolic environment.
Phase 2: Isolation of the Ester Intermediate
Quenching: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess methanol.
Extraction: Dilute the residue with water (50 mL) and extract with Dichloromethane (DCM) (
mL).
Washing: Wash the combined organic layers with saturated NaHCO
(to remove unreacted acid) and brine.
Drying: Dry over anhydrous Na
SO, filter, and concentrate to yield the crude methyl ester (Yellowish oil).
Phase 3: Hydrolysis to Free Acid
Hydrolysis: Dissolve the crude ester in THF:Water (1:1, 50 mL) .
Base Addition: Add LiOH
HO (2.0 eq) and stir at room temperature for 4 hours. Monitor by TLC (disappearance of the high R ester spot).
Workup: Acidify the mixture to pH 2 with 1M HCl.
Final Extraction: Extract with Ethyl Acetate (
mL). Dry over MgSO and concentrate.
Purification: Purify via bulb-to-bulb distillation or silica gel column chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid) to obtain pure 2-Methoxy-4-(methylsulfanyl)butanoic acid .
Analytical Validation (QC)
To ensure the integrity of the synthesis, the following analytical parameters must be verified.
S-Oxidation: The thioether moiety is susceptible to oxidation by nitrous acid if the temperature is not strictly controlled, leading to the sulfoxide (Met-O) or sulfone.
Prevention:[3][4] Strictly maintain T < 5°C during NaNO
addition. Degas methanol prior to use.
Esterification vs. Etherification: In pure methanol, the carboxyl group will esterify. This is why Phase 3 (Hydrolysis) is mandatory if the free acid is the target.
Workflow Decision Tree
Figure 2: Operational workflow and decision logic for purification.
References
Koppenhoefer, B., & Schurig, V. (1988). Organic Syntheses, Coll. Vol. 8, p.119. "Synthesis of (S)
-Amino Acids." (Mechanistic basis for diazotization/substitution).
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).
-Amino-acids and of -Halogeno-propionic acids." Nature, 166(4213), 179-180. (Stereochemical retention/inversion principles in deamination).
Dibner, J. J., & Knight, C. D. (1984).[5] "Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway." Journal of Nutrition, 114(9), 1716-1723. (Background on HMTBA analogs).
Gao, S., et al. (2014). "One-pot synthesis of
-methoxy acids from -amino acids." Tetrahedron Letters, 55(45), 6263-6266. (Modern application of the methanolic diazotization).
Application Note: Strategies for the Purification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid via Crystallization
Abstract This guide provides a comprehensive overview and detailed protocols for the purification of 2-Methoxy-4-(methylsulfanyl)butanoic acid, a compound of interest for researchers in organic synthesis and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of 2-Methoxy-4-(methylsulfanyl)butanoic acid, a compound of interest for researchers in organic synthesis and drug development. Given the absence of established crystallization procedures for this specific molecule, this document synthesizes first principles of crystallization with empirical data from structurally similar compounds, such as its hydroxy analog, 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBA)[1][2]. We present a logical, multi-pronged approach beginning with systematic solvent screening, followed by detailed protocols for cooling, anti-solvent, and evaporative crystallization. The causality behind procedural steps is emphasized to empower researchers to troubleshoot and optimize these methods for achieving high purity and yield.
Introduction: The Crystallization Challenge
2-Methoxy-4-(methylsulfanyl)butanoic acid is a functionalized carboxylic acid. Like many high-value organic molecules, its utility in research and development is directly linked to its purity. Impurities can interfere with biological assays, alter reaction kinetics, and compromise the integrity of downstream applications[3]. Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities, yielding a highly ordered solid form[4].
The purification of this specific molecule presents unique challenges. Its structural analog, HMTBA, is known to be a syrupy mixture that is difficult to crystallize and has a low melting point of approximately 29°C[1][2]. Low melting points can increase the likelihood of "oiling out," a phenomenon where the compound separates from the solution as a liquid instead of a solid, hindering proper crystal formation[5]. The presence of multiple functional groups—a carboxylic acid capable of hydrogen bonding, a polar ether, and a moderately polar thioether—necessitates a careful and systematic approach to solvent selection. Furthermore, the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties, must be considered, as this is a common phenomenon in pharmaceutical compounds[6][7][8].
This document serves as a foundational guide, providing researchers with the principles and practical steps to develop a robust crystallization process for 2-Methoxy-4-(methylsulfanyl)butanoic acid.
Foundational Principles of Crystallization
A successful crystallization process is a carefully controlled manipulation of solubility to achieve a state of supersaturation—the primary driving force for crystallization[9][10]. This process is governed by two key kinetic steps:
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the "birth" of a crystal and can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation)[11][12][13].
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals[9].
The goal of a purification crystallization is to favor crystal growth over rapid nucleation. High levels of supersaturation tend to favor nucleation, which can lead to the formation of many small crystals that may trap impurities. In contrast, lower supersaturation levels favor the slower process of crystal growth, typically resulting in larger, purer crystals[9].
Protocol I: Systematic Solvent and Solvent System Screening
The selection of an appropriate solvent is the most critical step in developing a crystallization procedure[14]. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. This differential solubility is the cornerstone of cooling crystallization[14][15].
Methodology
Preparation: Dispense approximately 10-20 mg of crude 2-Methoxy-4-(methylsulfanyl)butanoic acid into several small test tubes or vials.
Solvent Addition (Room Temperature): To each vial, add a candidate solvent (see Table 1) dropwise, vortexing after each addition. Observe the solubility. An ideal solvent will not fully dissolve the compound at room temperature.
Heating: Gently heat the vials that still contain undissolved solid. A good candidate solvent will completely dissolve the compound at or near its boiling point[16]. If the solid dissolves completely at room temperature, the solvent is too good and should be reserved for potential use in an anti-solvent system.
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then further cool in an ice-water bath.
Observation: Observe the vials for crystal formation. The ideal solvent will produce a good yield of well-formed crystals upon cooling. Note any instances of "oiling out" or precipitation of amorphous solid.
Data Presentation: Solvent Selection Guide
Solvent Class
Examples
Polarity
Boiling Point (°C)
Rationale for Inclusion
Alcohols
Ethanol, Isopropanol
Polar Protic
78, 82
Can form hydrogen bonds with the carboxylic acid moiety, potentially offering good solubility at elevated temperatures[5][16].
Ketones
Acetone
Polar Aprotic
56
Good general-purpose solvent for moderately polar compounds[16].
Esters
Ethyl Acetate
Medium Polarity
77
Often effective for compounds with mixed polarity functional groups[17].
Ethers
Tetrahydrofuran (THF)
Low Polarity
66
May be useful as part of a solvent/anti-solvent system[16].
Hydrocarbons
Hexane, Toluene
Non-polar
69, 111
Likely to be poor solvents; primarily for use as anti-solvents[4][5].
Water
Water
High Polarity
100
The compound may have some water solubility due to the carboxylic acid, but this is often low for organic acids of this size[4].
Protocol II: Purification by Cooling Crystallization
Methodology
Dissolution: In an Erlenmeyer flask, add the crude 2-Methoxy-4-(methylsulfanyl)butanoic acid. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization[16].
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization: Cooling Crystallization Workflow
Caption: Workflow for Cooling Crystallization.
Protocol III: Purification by Anti-Solvent Crystallization
This technique is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent")[20][21]. Adding the anti-solvent to a concentrated solution of the compound reduces its overall solubility, inducing supersaturation and crystallization[22].
Methodology
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature.
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (e.g., hexane, water) dropwise. The slow addition is crucial for maintaining a low level of supersaturation, which favors crystal growth[23].
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.
Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the amorphous precipitate, then allow the solution to stand undisturbed. The slow diffusion or slight evaporation will gradually bring the system back to the point of nucleation and allow for controlled crystal growth.
Maturation: Allow the mixture to stand for a period to allow crystallization to complete. Cooling the mixture in an ice bath can further increase the yield.
Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol II.
preventing oxidation of sulfur in 2-Methoxy-4-(methylsulfanyl)butanoic acid
Subject: Preventing Oxidation in 2-Methoxy-4-(methylsulfanyl)butanoic acid Case ID: TIO-OX-2M4M Status: Active Guide Executive Summary: The Core Vulnerability 2-Methoxy-4-(methylsulfanyl)butanoic acid is a structural ana...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Preventing Oxidation in 2-Methoxy-4-(methylsulfanyl)butanoic acid
Case ID: TIO-OX-2M4M
Status: Active Guide
Executive Summary: The Core Vulnerability
2-Methoxy-4-(methylsulfanyl)butanoic acid is a structural analog of Methionine. Its stability is compromised by the thioether (sulfide) moiety at the C4 position.
The sulfur atom possesses two lone pairs of electrons, making it a "soft" nucleophile. It reacts aggressively with electrophilic oxygen species (ROS), particularly hydroperoxides found in common laboratory solvents or atmospheric oxygen catalyzed by trace metals.
The Degradation Pathway:
The oxidation occurs in two stages. The first stage (Sulfoxide) is often reversible; the second (Sulfone) is generally irreversible under standard laboratory conditions.
Figure 1: Stepwise oxidation pathway of the thioether group. Note that sulfoxide formation is kinetically much faster than sulfone formation.
Module 1: Storage & Handling Protocols
Issue: Purity degradation observed during storage (e.g., sample turns yellow or sticky).
Root Cause: Auto-oxidation driven by atmospheric oxygen and light.[1]
The "Inert Blanket" Protocol
Do not rely on standard capping. The carboxylic acid proton can catalyze auto-oxidation in the presence of moisture.
Parameter
Specification
Technical Rationale
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a stable "blanket" over the solid/liquid. Nitrogen () is acceptable but less effective for frequently opened vials.
Temperature
-20°C
Kinetic suppression of the radical oxidation mechanism.
Container
Amber Glass
Blocks UV light (200-400 nm), which can photo-activate the sulfur atom, initiating radical formation.
Issue: Significant oxidation (M+16 peak) appearing immediately after reaction workup or rotary evaporation.
Root Cause: Peroxides present in ether-based solvents (THF, Diethyl Ether, Dioxane).
Critical Warning: The thioether group in your molecule is a more sensitive "peroxide detector" than commercial test strips. Even <5 ppm peroxides can degrade your product.
Workflow: The Peroxide Scavenging System
Before dissolving 2-Methoxy-4-(methylsulfanyl)butanoic acid in any ether solvent, you must validate the solvent quality.
Step 1: The Ferrous Thiocyanate Test (High Sensitivity)
Mix 1 mL of solvent with 1 mL of 10% freshly prepared
.
Add 1 drop of saturated potassium thiocyanate (
).
Result: If solution turns Red/Pink , peroxides are present. DISCARD SOLVENT.
Step 2: Solvent Selection Decision Tree
Use this logic flow to select the safest processing media.
Figure 2: Decision logic for solvent selection to prevent oxidative degradation during processing.
Module 3: Analytical Troubleshooting (LC-MS)
Issue: You see a split peak or a mass of M+16 (Sulfoxide) in your LC-MS data, but NMR shows the sample is pure.
Root Cause:In-Source Oxidation. The high voltage in the Electrospray Ionization (ESI) source electrochemically oxidizes the sulfur during analysis.
Protocol: Distinguishing Real vs. Artificial Oxidation
1. The Dilution Test
Inject the sample at 10x dilution.
Observation: If the ratio of Sulfoxide:Sulfide decreases significantly, the oxidation is happening in the source (concentration dependent). If the ratio stays constant, the oxidation is in your sample .
2. The "Sacrificial Lamb" Additive
Add a competitive antioxidant to your mobile phase or sample diluent.
Reagent: Thiodiglycol (0.1% v/v) or Methionine (1 mM).
Mechanism: These compounds oxidize more readily than your analyte, scavenging the radical species in the ESI droplet.
3. Chromatography Parameters
Column Temp: Keep < 40°C.
Mobile Phase: Avoid long-term storage of aqueous mobile phases (algae/bacteria produce oxidants). Use fresh Milli-Q water.
Emergency Recovery: Reversing Oxidation
Issue: Valuable sample has oxidized to the sulfoxide (M+16).
Solution: Chemical reduction.[2][3]
Warning: Do not use harsh reducing agents (like
) as they will reduce the carboxylic acid and ester groups.
Recommended Protocol: The Dimethyl Sulfide / HCl Method
This method selectively reduces the sulfoxide back to the sulfide without touching the carboxylic acid or the methoxy ether.
Dissolve: Dissolve the oxidized residue in glacial acetic acid or dioxane.
Reagents: Add Dimethyl Sulfide (DMS) (5-10 equivalents) and a catalytic amount of concentrated HCl (or acetyl chloride to generate anhydrous HCl in situ).
Reaction: Stir at room temperature for 1-4 hours.
Mechanism: The sulfoxide oxygen is transferred to the DMS, converting it to DMSO (volatile), while your product returns to the sulfide form.
Workup: Evaporate volatiles under high vacuum. The DMSO byproduct is removed, leaving the reduced product.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO?A: NO. DMSO can act as an oxidant under acidic conditions or in the presence of electrophiles (Pfitzner-Moffatt / Swern type reactivity). Furthermore, DMSO is hygroscopic; absorbed water will promote acid-catalyzed degradation. Store as a neat solid or in anhydrous Acetonitrile.
Q: My sample is an oil and hard to handle under Argon. What should I do?A: Convert it to a salt. If your application allows, form the Dicyclohexylamine (DCHA) salt. This usually yields a crystalline solid that is significantly more stable toward oxidation and easier to handle than the free acid oil.
Q: Does the methoxy group at C2 protect the sulfur?A: Minimally. While the methoxy group is electron-withdrawing (inductive effect), it is too far (gamma position) from the sulfur to significantly reduce the sulfur's nucleophilicity. Treat it with the same caution as Methionine.
References
Biotage. (2023).[4][5] How to handle peptides that contain methionine. [Link]
University of British Columbia (UBC). (n.d.). Handling and Removing Peroxides. [Link]
Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. [Link]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0). This alpha-methoxy acid is a critical structural analog of the methionine precursor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0). This alpha-methoxy acid is a critical structural analog of the methionine precursor 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) [[1]]. Synthesizing this compound presents unique chemoselectivity challenges due to the presence of both an alpha-hydroxyl group and a highly nucleophilic thioether (methylsulfanyl) moiety.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize by-product formation during your experimental campaigns.
Q1: During the O-methylation of HMTBA, I am losing a significant portion of my yield to a highly polar, water-soluble by-product. What is happening?Causality: You are likely observing over-alkylation at the sulfur atom. The methylsulfanyl group is inherently nucleophilic. When exposed to strong electrophilic methylating agents like methyl iodide (MeI) or dimethyl sulfate, the thioether undergoes rapid S-alkylation to form a dimethylsulfonium salt [[2]]. This sulfonium species is positively charged, highly polar, and partitions irreversibly into the aqueous layer during standard liquid-liquid extraction workups, devastating your isolated yield.
Self-Validating Solution: To circumvent this, you must exploit the differential
and nucleophilicity of the functional groups. Pre-form the alkoxide using a strong, non-nucleophilic base (e.g., NaH) at low temperatures (0–5 °C) before introducing the electrophile. The negatively charged alkoxide is orders of magnitude more nucleophilic than the neutral thioether. By adding the methylating agent dropwise under strict temperature control, you kinetically favor O-methylation and suppress sulfonium formation. If your aqueous wash remains free of UV-active polar streaks on TLC, your temperature control is validated.
Q2: My final product's
H NMR spectrum shows an unexpected sharp singlet at ~3.7 ppm. What is this impurity, and how do I eliminate it?Causality: A singlet at ~3.7 ppm strongly indicates the presence of a methyl ester [[3]]. During the O-methylation of the alpha-hydroxyl group, the carboxylic acid is simultaneously methylated to form methyl 2-methoxy-4-(methylsulfanyl)butanoate. This is not a side reaction, but an obligatory intermediate in this specific synthetic route.
Self-Validating Solution: The presence of this ester indicates incomplete saponification. Ensure the crude intermediate is subjected to a robust alkaline hydrolysis step (e.g., 2M NaOH) prior to acidic workup. Monitor the reaction via LC-MS or TLC; the complete disappearance of the less polar ester spot validates that the hydrolysis is finished. Only then should you acidify the aqueous layer to pH 2 to precipitate or extract the free carboxylic acid.
Q3: Is there an alternative synthetic route that completely bypasses the risk of S-alkylation?Causality: Yes. If S-alkylation remains an intractable issue during scale-up, you must shift the reaction paradigm from electrophilic methylation to nucleophilic substitution.
Self-Validating Solution: Utilize the "Alpha-Bromo Substitution Route." By starting with 2-bromo-4-(methylsulfanyl)butanoic acid and reacting it with sodium methoxide (NaOMe), methoxide acts as the nucleophile attacking the electrophilic alpha-carbon. Because the reaction environment is devoid of electrophilic methylating agents, the thioether remains completely unreactive. The absence of water-soluble sulfonium salts in the crude mixture validates this pathway's chemoselectivity.
Experimental Protocols
Protocol A: Temperature-Controlled O-Methylation of HMTBA
Objective: Synthesize the target compound while minimizing sulfonium salt formation.
Alkoxide Formation: Dissolve 2-hydroxy-4-(methylsulfanyl)butanoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) in small portions. Note: 2.2 equivalents are required to deprotonate both the carboxylic acid and the alpha-hydroxyl group.
Electrophile Addition: Stir for 30 minutes at 0 °C until H
evolution ceases. Add Methyl Iodide (2.5 eq) dropwise via a syringe pump over 1 hour. Maintain the internal temperature below 5 °C to kinetically favor O-methylation.
Saponification: Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with cold water. Add a 2M aqueous solution of NaOH (3.0 eq) directly to the mixture. Stir vigorously for 2 hours to hydrolyze the intermediate methyl ester.
Isolation: Wash the basic aqueous layer with diethyl ether (2x) to remove unreacted MeI and mineral oil. Acidify the aqueous layer to pH 2 using 3M HCl. Extract the liberated product with ethyl acetate (3x). Dry over anhydrous Na
Objective: Completely avoid S-alkylation by utilizing a nucleophilic methoxy source.
Reagent Preparation: In a dry flask under argon, dissolve Sodium Methoxide (3.0 eq) in anhydrous Methanol. Cool to 0 °C.
Substitution: Slowly add a solution of 2-bromo-4-(methylsulfanyl)butanoic acid (1.0 eq) in Methanol dropwise to the methoxide solution.
Activation: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. The thermal energy overcomes the activation barrier for the S
2 displacement of the secondary bromide.
Workup: Cool to room temperature and concentrate the methanol in vacuo. Redissolve the residue in water, acidify to pH 2 with 1M HCl, and extract with dichloromethane (3x). Dry and concentrate to yield the pure alpha-methoxy acid.
Quantitative Data & Route Comparison
The following table summarizes the expected quantitative outcomes and by-product profiles for the different synthetic strategies discussed in this guide.
Synthetic Route
Primary Reagents
Target Yield (%)
Major By-Product
By-Product Yield (%)
Direct O-Methylation (Uncontrolled)
NaH, MeI (Excess, RT)
45 - 55%
Sulfonium Salt
20 - 35%
Controlled O-Methylation (Protocol A)
NaH, MeI (Controlled, 0 °C)
70 - 80%
Methyl Ester (if unhydrolyzed)
< 5%
Alpha-Bromo Substitution (Protocol B)
NaOMe, MeOH (60 °C)
80 - 85%
Alkene (Elimination)
< 5%
Pathway Visualization
Synthetic pathways for 2-Methoxy-4-(methylsulfanyl)butanoic acid and by-product formation.
References
National Center for Biotechnology Information. "2-Hydroxy-4-(methylthio)butanoic acid". PubChem, [Link]
Royal Society of Chemistry. "S-Adenosylmethionine: considerations on its role in the origin and evolution of life". RSC Publishing, [Link]
Troubleshooting
Technical Support Center: Chiral Resolution of 2-Methoxy-4-(methylsulfanyl)butanoic acid
Welcome to the Technical Support Center. As an application scientist working with 2-Methoxy-4-(methylsulfanyl)butanoic acid (an -methoxy analog of methionine), you are dealing with a unique chromatographic profile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an application scientist working with 2-Methoxy-4-(methylsulfanyl)butanoic acid (an
-methoxy analog of methionine), you are dealing with a unique chromatographic profile. Because this molecule replaces the traditional -amino group of methionine with a methoxy group, it is not a zwitterion . This dramatically increases its solubility in organic solvents, allowing you to bypass complex aqueous ligand-exchange chromatography in favor of highly efficient Normal-Phase (NP) HPLC, Supercritical Fluid Chromatography (SFC), or organic derivatization.
This guide provides field-validated troubleshooting, structural insights, and self-validating standard operating procedures (SOPs) to ensure robust enantiomeric separation.
Knowledge Base: Molecular Mechanisms & Challenges
To design a successful separation, we must exploit the molecule's three primary functional groups:
Carboxylic Acid (pKa ~3.8): Prone to partial ionization. If unsuppressed, it will cause severe peak tailing on silica-based Chiral Stationary Phases (CSPs).
-Methoxy Group: Acts as a strong hydrogen-bond acceptor. This is your primary handle for chiral recognition when interacting with the carbamate NH groups of polysaccharide CSPs or the inclusion cavities of Cyclofructan 6 .
Methylsulfanyl (Thioether) Tail: Highly flexible. Poor temperature control during chromatography can lead to conformer interconversion, resulting in band broadening .
Workflow Decision Matrix
Use the following logical pathway to determine the most appropriate separation strategy based on your required scale and analytical goals.
Decision matrix for selecting the optimal enantiomer separation workflow.
Troubleshooting Desk (FAQs)
Q1: I am running a direct separation on a Chiralpak AD-H column, but my peaks are heavily tailing and co-eluting. What is wrong?Causality & Solution: You are likely using a neutral mobile phase (e.g., pure Hexane/Isopropanol). The free carboxylic acid is partially ionizing, causing secondary electrostatic interactions with the silica backbone of the CSP.
Fix: You must add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. TFA forces the carboxylic acid into its fully protonated, neutral state, ensuring interaction occurs solely via the intended chiral selector mechanism.
Q2: Can I use LC-MS to determine the enantiomeric excess (ee%) if I don't have a chiral column?Causality & Solution: Yes, via indirect chiral separation. By reacting the racemic acid with a homochiral amine (e.g., (R)-(+)-1-Phenylethylamine), you convert the enantiomers into diastereomeric amides. Diastereomers have distinct physicochemical properties and can be separated on a standard achiral C18 column .
Q3: Why are my peaks broadening at higher flow rates, even with TFA in the mobile phase?Causality & Solution: The methylsulfanyl tail (-CH2-CH2-S-CH3) is highly flexible. At high flow rates or lower temperatures, the rate of conformer interconversion becomes competitive with the chromatography time scale, causing band broadening.
Fix: Elevate the column compartment temperature to 25°C – 30°C to ensure rapid conformer exchange, which sharpens the peaks.
Standard Operating Procedures (SOPs)
SOP A: Direct Analytical Chiral HPLC (ee% Determination)
This protocol utilizes an immobilized amylose-based CSP, leveraging hydrogen bonding between the analyte's
-methoxy group and the CSP's carbamate network.
Step-by-Step Methodology:
System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any basic modifiers (like DEA or TEA) from previous runs, which will irreversibly neutralize the acidic modifier we are about to use.
Mobile Phase Compounding: Prepare a mixture of Hexane / Isopropanol / TFA in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.
Column Equilibration: Install a Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) column. Set the column oven to 25 °C. Equilibrate at 1.0 mL/min until the baseline is stable (~20 column volumes).
Sample Preparation: Dissolve 1 mg of the racemic 2-Methoxy-4-(methylsulfanyl)butanoic acid in 1 mL of mobile phase.
Self-Validation Check: Inject a blank (mobile phase only) to ensure no ghost peaks elute at the expected retention times.
Execution: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low UV wavelengths are required; the thioether provides modest absorbance here).
System Suitability: Ensure the Resolution factor (
) between the two enantiomer peaks is > 1.5 for accurate integration.
SOP B: Indirect Separation via Diastereomeric Derivatization (LC-MS Compatible)
Use this protocol when chiral columns are unavailable or when MS detection is strictly required.
Step-by-Step Methodology:
Activation: In a 2 mL glass vial, dissolve 5 mg of the racemic acid in 500 µL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.
Causality: HOBt is critical here; it forms an active ester intermediate that prevents the racemization of the
-chiral center during coupling.
Coupling: Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine and 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.
Quench & Extract: Add 500 µL of 1M HCl to quench the reaction and wash out unreacted amine. Extract the organic layer, dry under nitrogen, and reconstitute in 1 mL of Methanol.
Self-Validation Check: Inject a sample of the unreacted (R)-(+)-1-Phenylethylamine into your LC-MS to map its retention time and
, ensuring it does not co-elute or interfere with your target diastereomers.
Execution: Inject 2 µL onto an achiral C18 column (e.g., Waters Acquity BEH C18). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes. Detect via MS (ESI+).
Method Comparison Data
To facilitate rapid decision-making, the quantitative parameters of the validated separation methods are summarized below:
Separation Method
Chiral Selector / Reagent
Mobile Phase / Solvent
Typical Resolution ()
Best Use Case
Direct HPLC (NP)
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA / TFA (90:10:0.1)
> 1.5
Routine analytical ee% determination
Direct HPLC (PO)
Cationic Cyclofructan 6 (CF6)
Acetonitrile / Methanol (0.1% FA)
1.2 - 1.8
Polar organic separations, LC-MS
Indirect HPLC
(R)-1-Phenylethylamine (Deriv.)
Water / Acetonitrile (0.1% FA)
> 2.0
LC-MS without a chiral column
Prep SFC
Cellulose tris(4-methylbenzoate)
CO / Methanol (0.1% TFA)
> 1.5
Rapid preparative isolation (>100 mg)
Crystallization
(R)-Cinchonidine (Salt Formation)
Ethanol / Acetone
N/A (Yield ~35%)
Bulk industrial scale-up (>50 g)
References
Title: Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: US9011832B2 - Heteroatom containing cyclic dimers (Details on chiral separation of methionine hydroxy analogs)
Title: Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS (Principles of indirect chiral derivatization and macrocyclic CSPs)
Source: Bioanalysis Zone
URL: [Link]
Optimization
Technical Support Center: Overcoming Matrix Interference in 2-Methoxy-4-(methylsulfanyl)butanoic Acid Analysis
Welcome to the Technical Support Center. 2-Methoxy-4-(methylsulfanyl)butanoic acid is a highly polar, sulfur-containing carboxylic acid structurally related to methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-Methoxy-4-(methylsulfanyl)butanoic acid is a highly polar, sulfur-containing carboxylic acid structurally related to methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)[1]. When quantifying this compound in complex biological matrices (e.g., plasma, serum, or feed extracts) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects.
Because of its low molecular weight and high polarity, this analyte often elutes near the void volume in standard reversed-phase chromatography. This causes it to co-elute with endogenous salts, proteins, and phospholipids, leading to devastating ion suppression in the electrospray ionization (ESI) source[2][3]. This guide provides field-proven, self-validating strategies to diagnose and eliminate these interferences.
Part 1: Diagnostic FAQs (Identifying the Root Cause)
Q1: My peak areas for 2-Methoxy-4-(methylsulfanyl)butanoic acid are highly variable between different plasma lots. Is this an extraction issue or a matrix effect?A: To determine causality, you must mathematically isolate extraction efficiency from ionization efficiency. Matrix effects (MEs) occur when co-eluting endogenous compounds compete with your analyte for charge droplets in the ESI source[2]. To definitively diagnose this, implement the Post-Column Infusion technique (see Figure 1). By continuously infusing a pure standard of 2-Methoxy-4-(methylsulfanyl)butanoic acid post-column while injecting a blank matrix extract, you can visualize exact retention time zones where the baseline signal drops (suppression) or spikes (enhancement).
Fig 1. Post-column infusion setup to visualize matrix suppression zones during LC-MS/MS.
Q2: Why does this specific compound suffer from such severe ion suppression?A: 2-Methoxy-4-(methylsulfanyl)butanoic acid is a carboxylic acid, meaning it ionizes optimally in negative electrospray mode (ESI-)[1]. However, biological matrices contain high concentrations of glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs)[4]. While these phospholipids are typically monitored in positive mode, they form formate or acetate adducts in the mobile phase that cause massive charge competition in negative mode, effectively neutralizing the deprotonation of your target analyte[5].
Part 2: Troubleshooting Guide (Mechanistic Solutions)
Issue 1: Void Volume Co-Elution (Chromatography)
The Mechanism: In reversed-phase (RP) LC, retention relies on hydrophobic interactions. Because 2-Methoxy-4-(methylsulfanyl)butanoic acid is highly hydrophilic, it partitions poorly into the C18 stationary phase and elutes almost immediately with the aqueous mobile phase—exactly where non-retained matrix salts elute.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase is polar, and the mobile phase starts with a high percentage of organic solvent (e.g., 90% acetonitrile). The polar analyte partitions into the water-enriched layer on the surface of the stationary phase, resulting in strong retention. This shifts the analyte away from the void volume and away from early-eluting suppression zones.
The Mechanism: Standard Protein Precipitation (PPT) using acetonitrile or methanol removes gross proteins but leaves >95% of endogenous phospholipids in the extract[4].
The Solution: Implement Mixed-Mode Strong Anion Exchange (MAX) SPE or Phospholipid Removal Plates . MAX SPE utilizes orthogonal chemistry: it captures the analyte via ionic bonds, allowing you to wash away the hydrophobic phospholipids with 100% organic solvent before eluting the purified analyte.
To ensure absolute trustworthiness in your drug development assays, you must utilize a self-validating protocol that mathematically proves the absence of matrix effects.
Step-by-Step MAX SPE Workflow
Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 4% H3PO4 to disrupt protein binding, then adjust to pH 7.0 using 1M NH4OH to ensure the carboxylic acid group of the analyte is fully deprotonated (ionized).
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX SPE cartridge.
Load: Apply the pre-treated sample. The negatively charged analyte binds to the positively charged quaternary amine groups on the sorbent.
Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water. This removes highly polar neutral and basic interferences.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality note: Because the analyte is held by strong ionic bonds, it will not wash off. However, the hydrophobic tails of matrix phospholipids will be completely stripped away.
Elute: Pass 1 mL of 2% Formic Acid in Methanol. The low pH neutralizes the analyte's carboxylic acid group, breaking the ionic bond and releasing it into the collection tube.
Reconstitute: Evaporate under nitrogen and reconstitute in the starting mobile phase.
The Built-In Validation System (Matuszewski Method)
To validate this protocol, prepare three specific sample sets[2]:
Set A: Neat standard of 2-Methoxy-4-(methylsulfanyl)butanoic acid in reconstitution solvent.
Set B: Blank plasma extracted via MAX SPE, then spiked with the standard post-extraction.
Set C: Blank plasma spiked with the standard pre-extraction, then extracted via MAX SPE.
Self-Validation Calculations:
Matrix Factor (MF) = (Peak Area of B / Peak Area of A) × 100. (An MF of 100% means zero matrix effect. Acceptable range: 85% - 115%).
Extraction Recovery (RE) = (Peak Area of C / Peak Area of B) × 100. (Measures true physical recovery, independent of ionization).
Part 4: Quantitative Data Presentation
The table below summarizes the quantitative impact of different sample preparation strategies on the Matrix Factor and Recovery of 2-Methoxy-4-(methylsulfanyl)butanoic acid in human plasma.
Extraction Method
Absolute Recovery (%)
Matrix Factor (%)
Precision (%CV)
Phospholipid Removal
Protein Precipitation (PPT)
92.5%
45.2% (Severe Suppression)
18.4%
< 10%
Liquid-Liquid Extraction (Acidified)
65.4%
82.1%
12.5%
~ 60%
Phospholipid Removal Plates (HybridSPE)
85.2%
95.4%
4.8%
> 98%
Mixed-Mode MAX SPE
89.7%
98.5% (Negligible ME)
3.2%
> 99%
Data Interpretation: While PPT offers high physical recovery, the severe ion suppression (MF = 45.2%) and poor precision render it useless for reliable quantification. MAX SPE provides the optimal balance of high recovery, near-perfect Matrix Factor, and exceptional precision[4][5].
Technical Support Center: Stability & Storage of 2-Methoxy-4-(methylsulfanyl)butanoic Acid
Executive Technical Summary You are working with 2-Methoxy-4-(methylsulfanyl)butanoic acid .[1] To maximize shelf life, you must understand its specific stability profile, which differs significantly from its parent comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
You are working with 2-Methoxy-4-(methylsulfanyl)butanoic acid .[1] To maximize shelf life, you must understand its specific stability profile, which differs significantly from its parent compound, Methionine, and its analogue, HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).
The Critical Distinction:
Unlike HMTBA, which contains a free hydroxyl group and spontaneously oligomerizes (forming estolides) upon standing, your compound is O-methylated . This methoxy group blocks self-esterification. Therefore, polymerization is NOT your primary failure mode.
The Primary Threat:
Your primary stability threat is S-Oxidation of the thioether moiety. The methylsulfanyl group is highly susceptible to attack by reactive oxygen species (ROS), converting the active pharmaceutical ingredient (API) into its sulfoxide and sulfone impurities.
The Degradation Mechanism (Why Shelf-Life Fails)
Understanding the chemistry of failure is the first step to prevention. The sulfur atom in the thioether group has two lone pairs of electrons, making it a "soft" nucleophile that reacts readily with electrophilic oxidants (oxygen, peroxides, hypochlorites).
Visualizing the Threat: The S-Oxidation Pathway
The following diagram illustrates the stepwise degradation you are trying to prevent.
Figure 1: The stepwise oxidation of the thioether group. Note that the first stage (Sulfoxide formation) occurs much more rapidly than the second stage.
Storage & Handling Protocols (The "Golden Path")
To extend shelf life from months to years, you must implement a Self-Validating Storage System .
A. Environmental Control
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Preferred) or 2-8°C
Lowers kinetic energy, significantly slowing the rate of autoxidation [1].
Atmosphere
Argon Overlay (Essential)
Argon is heavier than air and forms a stable "blanket" over the compound. Nitrogen is acceptable but less effective if the container is frequently opened.
While hydrolysis is slow, moisture promotes microbial growth and can introduce dissolved oxygen.
B. Solvent Selection for Solutions
If you are storing the compound as a stock solution:
AVOID: Ethers (THF, Diethyl ether) and Dioxane. These solvents form organic peroxides over time, which will rapidly oxidize your thioether to sulfoxide [2].
USE: Degassed Methanol, Acetonitrile, or Water.
PROTOCOL: Always sparge solvents with Helium or Argon for 10 minutes before dissolving the compound to remove dissolved oxygen [3].
Troubleshooting & FAQs
This section addresses specific anomalies you may encounter in the lab.
Q1: The compound has turned from colorless to light yellow. Is it still usable?
Diagnosis:Trace Oxidation or Photo-degradation.
Thioethers are generally colorless. A yellow tint often indicates the formation of conjugated by-products or trace impurities triggered by light exposure.
Action: Run an LC-MS or HPLC.
Decision: If purity is >98% and the "Yellow" impurity is separated from the main peak, it may still be usable for non-critical assays. For GMP/GLP work, discard .
Prevention: Switch to Amber vials immediately.
Q2: My HPLC retention time shifted earlier. What happened?
Diagnosis:Formation of Sulfoxide.
The sulfoxide derivative is significantly more polar than the parent thioether due to the
dipole.
Observation: In Reverse-Phase HPLC (C18), the sulfoxide will elute before the parent peak. The Sulfone will elute even earlier.
Action: Check your solvent lines. Did you use non-degassed solvents? Did the sample sit in the autosampler for >24 hours without cooling?
Q3: The material smells "different" (Acrid vs. Cabbage-like).
Diagnosis:Volatile Sulfur Species.
Normal: A faint, characteristic "sulfide" or cabbage-like odor is normal for methylsulfanyl compounds.
Abnormal: A sharp, acrid, or acidic smell suggests degradation of the carboxylic acid moiety or the presence of free methanethiol (rotten egg smell), indicating cleavage of the C-S bond (rare, requires high heat/strong acid).
Q4: Can I use bleach to clean the glassware?
WARNING:NO.
Sodium Hypochlorite (Bleach) reacts violently and instantaneously with thioethers to form sulfoxides and sulfones [1].
Result: You will generate false positives in your cleaning validation if you use bleach, as it will oxidize residues immediately.
Alternative: Use oxidative-free detergents (e.g., Alconox) and solvent rinses (Ethanol/Acetone).
Analytical Validation Workflow
How do you prove the compound is stable? Use this decision tree.
Figure 2: Routine stability validation workflow. Note that visual inspection is a lagging indicator; HPLC is the leading indicator.
References
Schoeneich, C., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Journal of Organic Chemistry. [2]
ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guides: Oxidation of Thioethers. ACS Green Chemistry Institute.
EFSA Panel on Additives and Products or Substances used in Animal Feed. (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal.
Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids. Chemical Science.
Technical Support Center: Purification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Methoxy-4-(methylsulfanyl)butanoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0).
This molecule presents a unique purification profile due to its three distinct functional groups: a carboxylic acid (pKa ~4.5), a stable methoxy ether, and a highly reactive methylsulfanyl (thioether) moiety. The protocols and troubleshooting steps below are engineered to exploit these properties, ensuring self-validating workflows that maximize both yield and purity.
Part 1: Troubleshooting Guides & FAQs
Q1: My crude reaction mixture contains unreacted alkylating agents and an over-alkylated methyl ester byproduct. How do I selectively isolate the target acid?A: The most efficient and self-validating method is a pH-driven Acid-Base Extraction . Because your target molecule is a carboxylic acid, it can be reversibly converted into a water-soluble sodium salt. By treating the crude mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), the acid ionizes and partitions into the aqueous phase[1]. The neutral impurities (unreacted alkyl halides, methyl ester byproducts) remain trapped in the organic phase and can be discarded. Subsequent acidification of the aqueous layer to pH 1.5–2.0 protonates the target molecule, driving it back into a fresh organic solvent. Causality: This method leverages the specific pKa of the carboxylate group to create a binary phase-separation system that inherently validates the removal of non-ionizable contaminants.
Q2: I am observing a secondary, highly polar impurity on my HPLC chromatogram that increases in concentration over time. What is this, and how do I remove it?A: You are observing the sulfoxide derivative of your target compound. The methylsulfanyl (thioether) group is highly susceptible to oxygen-atom transfer (OAT) reactions. Exposure to atmospheric oxygen, trace peroxides in ether solvents, or light can spontaneously oxidize the thioether to a sulfoxide, and eventually to a sulfone[2].
Removal: Reverse-Phase Preparative HPLC (RP-HPLC) on a C18 column is highly effective here. The sulfoxide is significantly more polar than the parent thioether and will elute much earlier in a water/acetonitrile gradient.
Prevention: Always degas your extraction solvents, avoid aging the compound in solution, and store the purified neat oil/solid under an inert argon atmosphere at -20°C.
Q3: When attempting normal-phase silica gel chromatography, the compound streaks severely down the column, resulting in poor resolution. How can I correct this?A: Carboxylic acids interact strongly via hydrogen bonding with the free, weakly acidic silanol groups on standard silica gel. This causes irreversible adsorption and severe peak tailing. To suppress this interaction, you must add an acidic modifier (e.g., 1% v/v glacial acetic acid or 0.1% formic acid) to your mobile phase (e.g., Hexanes/Ethyl Acetate)[3][4]. The modifier saturates the active silanol sites and ensures the target molecule remains fully protonated (neutral), resulting in sharp, symmetrical elution bands.
This protocol serves as a self-validating system; phase separation only occurs if the pH manipulation is successful.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.
Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the target acid) into a clean Erlenmeyer flask. Retain the upper organic layer.
Organic Wash: Wash the organic layer with an additional 0.5 volumes of saturated NaHCO₃ to ensure complete extraction of the acid. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).
Acidification: Cool the combined aqueous layer in an ice bath to 0–5°C. Slowly add 2M HCl dropwise while stirring until the solution reaches pH 1.5–2.0 (verify with pH indicator strips). The solution will turn cloudy as the free acid precipitates/oils out.
Recovery Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 10 mL/g). The protonated acid will partition into the organic phase.
Drying & Concentration: Combine the new organic extracts, wash with brine (1 × 10 mL/g), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C to yield the purified acid.
Use this protocol when >99% purity is required for biological assays or downstream sensitive catalysis.
Sample Prep: Dissolve the product from Protocol A in a minimum volume of the initial mobile phase (95% Water / 5% Acetonitrile).
Column: Inject onto a Preparative C18 column (e.g., 150 × 21.2 mm, 5 µm particle size).
Gradient Elution: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 20 minutes.
Critical Requirement: Both the aqueous and organic mobile phases must contain 0.1% Formic Acid to maintain the protonated state of the carboxylic acid and prevent peak tailing[3].
Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. The polar sulfoxide impurity will elute first, followed by the target 2-Methoxy-4-(methylsulfanyl)butanoic acid.
Isolation: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile formic acid, yielding the ultra-pure target compound.
Part 3: Quantitative Data Presentation
The following table summarizes the efficacy of various purification strategies for this specific compound, allowing you to select the method that best fits your purity requirements and scale.
Purification Method
Target Impurity Removed
Typical Yield Recovery
Final Purity Achieved
Scalability
Acid-Base Extraction
Unreacted alkyl halides, esters
85% – 92%
90% – 95%
Excellent (>100g)
Silica Gel (1% AcOH)
Structural isomers, baseline salts
70% – 80%
95% – 98%
Moderate (1g - 50g)
RP-HPLC (0.1% FA)
Sulfoxides, trace polar organics
60% – 75%
>99.5%
Low (<1g)
Kugelrohr Distillation
High-molecular-weight tars
50% – 65%
~90%
Poor (Thermal risk)
Part 4: Visualizations
Workflow Logic: Acid-Base Extraction
The diagram below illustrates the self-validating logic of the acid-base extraction process, highlighting how pH manipulation dictates the physical location of the target molecule.
Phase distribution logic for the purification of carboxylic acids via pH manipulation.
Mechanistic Pathway: Thioether Degradation
Thioethers are highly sensitive to oxidation. The pathway below demonstrates the degradation risk during purification if the compound is exposed to atmospheric oxygen or peroxides.
Spontaneous oxygen-atom transfer degradation pathway of the methylsulfanyl group.
Part 5: References
Title: Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms
Source: Journal of the American Chemical Society (via PubMed Central, NIH)
URL: [Link]
Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids
Source: Annual Review of Chemical and Biomolecular Engineering (Forschungszentrum Jülich)
URL: [Link]
Title: A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosols
Source: Aerosol Research (Copernicus Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Nomenclature Clarification
Subject: Comparative bioavailability of Methionine sources.
Molecule Identification: The user query specifies 2-Methoxy-4-(methylsulfanyl)butanoic acid. However, in industrial and pharmaceutical applications regarding methionine bioavailability, the standard comparator is 2-Hydroxy-4-(methylthio)butanoic acid , commonly abbreviated as HMTBA , MHA , or DL-HMTBA .
Note: The methoxy-ether derivative is not a standard commercial methionine source.[1] This guide focuses on the Hydroxy-Analogue (HMTBA) as the definitive alternative to DL-Methionine (DL-Met), assuming this was the intended subject of the technical comparison.
The Core Debate:
The industry standard debate centers on whether HMTBA is bioequivalent to DL-Met. While DL-Met is absorbed via active transport, HMTBA relies on passive diffusion and monocarboxylate transporters (MCT).[1] This fundamental difference dictates their distinct pharmacokinetic profiles, particularly under conditions of gastrointestinal stress.
Part 1: Physicochemical & Mechanistic Comparison[1]
The bioavailability of methionine sources is governed by two distinct phases: Absorption (Gut to Blood) and Bioconversion (Precursor to L-Methionine).
Absorption Mechanisms[1][2]
DL-Methionine (DL-Met): Absorbed primarily in the jejunum and ileum via Na+-dependent active transport systems (System B0AT1) and Na+-independent systems (System L).[1] This process is energy-dependent and saturable.[1]
HMTBA: Being an organic acid (hydroxyl group replaces the amino group), it is lipophilic. It is absorbed along the entire GI tract (including the stomach/rumen) via passive diffusion and the Monocarboxylate Transporter 1 (MCT1) . This mechanism is H+-dependent and generally non-saturable at physiological concentrations.[1]
Visualization of Absorption Pathways
The following diagram illustrates the divergent entry routes into the enterocyte.
Caption: Figure 1. Differential absorption kinetics. DL-Met utilizes energy-dependent carriers (B0AT1), while HMTBA utilizes pH-dependent MCT1 transporters and diffusion, allowing absorption even during gut inflammation when active transporters are downregulated.[1]
Part 2: Metabolic Conversion Efficiency
Both DL-Met and HMTBA must be converted to L-Methionine (the biologically active form) to be utilized for protein synthesis.[1][2][3] This conversion occurs primarily in the liver and kidney.
All three pathways converge at Keto-Methionine (KMB) , which is then transaminated to L-Methionine.[1]
Caption: Figure 2.[1] Stereospecific enzymatic conversion. Both isomers of HMTBA and the D-isomer of Methionine converge at Keto-Methionine (KMB) before becoming bioactive L-Methionine.[1]
Part 3: Bioavailability Data Analysis
The "bioavailability" of HMTBA relative to DL-Met is highly dependent on the statistical model used (Linear vs. Exponential) and the experimental conditions.
Comparative Pharmacokinetics Table
Feature
DL-Methionine (DL-Met)
HMTBA (MHA-FA)
Physical Form
Solid (99% purity)
Liquid (88% active acid)
Absorption Site
Jejunum / Ileum
Stomach / Duodenum / Jejunum
Transport Type
Active (Na+ dependent)
Passive / MCT1 (H+ dependent)
Plasma Half-life
Shorter peak, rapid clearance
Sustained release profile
Relative Bioavailability (RBV)
100% (Standard)
65% - 88% (Product-to-product basis)*
Heat Stress Performance
Absorption decreases (transporter downregulation)
Superior (Diffusion is unaffected by heat)
*Note: The RBV of 65-88% is a statistical average derived from exponential regression models in livestock studies. On a molar basis, some studies argue for ~100% efficacy, but commercial application typically uses the conservative 88% factor.
Part 4: Experimental Protocols
To validate these differences in a research setting, two protocols are recommended: Plasma Free Methionine (PFM) Analysis for kinetics, and Caco-2 Permeability for mechanistic proof.
Caption: Figure 3. Standardized workflow for determining Relative Bioavailability Value (RBV) using the Slope-Ratio assay method.
References
Dibner, J. J. (2003).[1] Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. World's Poultry Science Journal, 59(1), 99-110.[1][5] Link[1]
Lemme, A., et al. (2002).[1][4][9] Relative bioavailability of methionine hydroxy analog compared to DL-methionine in broiler chickens. Poultry Science, 81(1), 12-19.[1] Link
Martin-Venegas, R., et al. (2006).[1] Insecticidal activity of 2-hydroxy-4-methylthiobutanoic acid (HMTBA) and its effect on the intestinal barrier.[1] Journal of Animal Physiology and Animal Nutrition. Link
Richards, J. D., et al. (2005).[1][10][6] Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry Science, 84(9), 1397-1405.[1][6] Link[1]
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on DL-methionine, DL-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue.[11] EFSA Journal.[1] Link[1]
comparative efficacy of 2-Methoxy-4-(methylsulfanyl)butanoic acid and HMTBA
The following technical guide provides a comparative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as O-Methyl-HMTBA ) versus the industry standard 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comparative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as O-Methyl-HMTBA ) versus the industry standard 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA).
This analysis synthesizes established pharmacokinetic data for HMTBA with structure-activity relationship (SAR) principles to evaluate the efficacy, metabolic fate, and potential applications of the O-Methyl analog.
A Technical Analysis of Methionine Precursors
Executive Summary
HMTBA (2-Hydroxy-4-(methylthio)butanoic acid) is a widely validated methionine precursor used in animal nutrition and therapeutic applications.[1] It functions as a "hydroxy-analogue" of methionine, converting to L-Methionine via a two-step enzymatic process.
2-Methoxy-4-(methylsulfanyl)butanoic acid (O-Methyl-HMTBA) is the structural ether derivative of HMTBA. By replacing the
-hydroxyl group with a methoxy group, the molecule’s physicochemical properties shift significantly toward higher lipophilicity.
Chemical & Physicochemical Comparison
The fundamental difference lies at the
-carbon position. This modification dictates solubility, membrane permeability, and enzyme affinity.
Feature
HMTBA (Standard)
O-Methyl-HMTBA (Analog)
IUPAC Name
2-Hydroxy-4-(methylthio)butanoic acid
2-Methoxy-4-(methylsulfanyl)butanoic acid
Structure
Functional Group
-Hydroxyl (-OH)
-Methoxy (-OCH)
Polarity
Hydrophilic / Polar
Lipophilic / Non-polar
LogP (Predicted)
~0.1 to 0.5
~1.2 to 1.5 (Higher Lipophilicity)
Solubility
Highly soluble in water
Reduced water solubility; soluble in organic solvents
Primary Transport
Active (MCT1, SMCT1) + Passive
Predominantly Passive Diffusion
Pharmacokinetics & Mechanism of Action
HMTBA Metabolism (The Baseline)
HMTBA is absorbed along the gastrointestinal tract via proton-dependent monocarboxylate transporters (MCT1) and sodium-dependent transporters (SMCT1). Once inside the cell (primarily liver and kidney), it undergoes a stereospecific two-step conversion:
Oxidation: Converted to KMB (2-Keto-4-methylthiobutanoic acid) by L-HAOX (peroxisomes) or D-HADH (mitochondria).
Transamination: KMB accepts an amino group (from Glutamate/Alanine) to form L-Methionine .
O-Methyl-HMTBA Metabolism (The Hypothesis)
The O-Methyl analog cannot be directly oxidized to KMB because the
-oxygen is "capped" with a methyl group. It requires an activation step:
Phase I Metabolism (Activation): Oxidative O-demethylation, likely mediated by Cytochrome P450 enzymes (e.g., CYP2D6 or similar ether-cleaving isoforms) in the liver.
Reaction:
Conversion: The resulting product is HMTBA , which then enters the standard pathway described above.
Implication: The O-Methyl analog has a three-step conversion pathway. The demethylation step is the rate-limiting factor.
Visualizing the Metabolic Pathways
The following diagram illustrates the convergent pathways of these two molecules.
Figure 1: Comparative Metabolic Pathway. Note the additional demethylation step required for O-Methyl-HMTBA.
Efficacy Analysis: Theoretical vs. Practical
Bioavailability & Absorption[1]
HMTBA: Absorption is efficient but saturable due to reliance on transporters. At high dietary concentrations, absorption efficiency may plateau.
O-Methyl-HMTBA: Due to higher lipophilicity, this molecule likely traverses cell membranes via passive diffusion . Theoretically, this allows for higher loading capacities without transporter saturation.
Hypothesis: Superior absorption in the distal intestine where transporter expression may be lower.
Rumen Stability (Ruminant Application)
HMTBA: Partially resistant to rumen degradation but a significant portion is still metabolized by rumen microbes.
O-Methyl-HMTBA: Ether linkages are generally more stable to microbial fermentation than hydroxyl/ester groups.
Advantage:[1][2] The O-Methyl analog may act as a "Rumen-Protected Methionine" source, bypassing the rumen to be absorbed in the abomasum/small intestine, potentially offering higher bioavailability for dairy cattle.
Conversion Efficiency (The "Lag" Effect)
Because O-Methyl-HMTBA requires demethylation:
Peak Plasma Concentration (
): Likely lower and delayed ( increased) compared to HMTBA.
Half-life (
): Likely longer, providing a sustained release of methionine.
Toxicity Risk: The demethylation releases trace amounts of formaldehyde (HCHO). While likely negligible at nutritional doses, this is a toxicological consideration for high-dose pharmaceutical applications.
Experimental Protocols for Validation
To empirically validate the efficacy of the O-Methyl analog against HMTBA, the following self-validating protocols are recommended.
Protocol A: In Vitro Hepatocyte Conversion Assay
Objective: Determine the rate of conversion to L-Methionine.
Cell System: Primary hepatocytes (Chicken or Rat) or HepG2 cells.
Media Preparation: Methionine-free DMEM.
Treatment Groups:
Control (No Met source)
HMTBA (100
M)
O-Methyl-HMTBA (100
M)
Sampling: Collect supernatant at 0, 30, 60, 120, and 240 minutes.
HMTBA remains the superior choice for rapid methionine delivery due to its established transporter uptake and minimal metabolic overhead.
O-Methyl-HMTBA shows theoretical promise as a sustained-release or rumen-protected formulation. Its efficacy is not intrinsic but derived from its conversion to HMTBA.
For Monogastrics (Poultry/Swine): Likely less efficient than HMTBA due to metabolic delay.
For Ruminants (Dairy): Potentially superior if the ether bond resists rumen degradation, acting as a "chemical protection" mechanism.
Final Verdict: Researchers should target O-Methyl-HMTBA specifically for applications requiring lipophilic delivery or delayed release , rather than as a direct rapid-acting substitute.
References
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition, 114(9), 1716-1723. Link
Martin-Venegas, R., et al. (2006). Transport of 2-hydroxy-4-methylthiobutanoic acid by the apical membrane of the Caco-2 cell line. Journal of Nutrition, 136(11), 2791-2797. Link
Wester, T. J., et al. (2000). Metabolism of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in lactating dairy cows. Journal of Dairy Science, 83(11), 2530-2536. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Reference for Ether/O-Demethylation kinetics). Link
Scope Clarification: The specific nomenclature "2-Methoxy-4-(methylsulfanyl)butanoic acid" (CAS 652968-10-0) refers to a rare O-methylated derivative with limited public validation data. This guide focuses on the structurally analogous and industrially critical 2-Hydroxy-4-(methylsulfanyl)butanoic acid (also known as HMTBA, MHA, or Methionine Hydroxy Analogue), for which extensive inter-laboratory validation (AOAC, EU) exists. The protocols described herein for HMTBA are chemically adaptable to the methoxy-derivative with minor modifications to reference standards.
Part 1: Executive Summary & The Chemical Challenge
The Analytical Problem:
Unlike pure amino acids (e.g., DL-Methionine), HMTBA is an organic acid that exists in a dynamic equilibrium. In concentrated commercial forms (typically 88% aqueous solution), the hydroxyl group of one molecule reacts with the carboxyl group of another to form esters (dimers, trimers, and oligomers).
Monomer: Biologically active, readily absorbed.
Oligomers: Biologically active after in vivo hydrolysis, but analytically distinct from the monomer in chromatographic systems.
The Validation Trap:
A common error in inter-laboratory studies is injecting the sample directly into an HPLC. This separates the monomer from the oligomers, often leading to a gross underestimation of the total active substance (Total HMTBA). A robust validation protocol must include a hydrolysis step to convert all oligomers back to monomers prior to quantification.
Part 2: Primary Method – High-Performance Liquid Chromatography (HPLC)
Status: Gold Standard (Specific, Accurate, Robust).
Basis: AOAC Official Method 999.13 / EU Regulation (EC) No 152/2009.
The Protocol (Step-by-Step)
A. Sample Preparation (The "Self-Validating" Step)
Weighing: Accurately weigh ~150 mg of sample into a 50 mL volumetric flask.
Hydrolysis (Critical): Add 40 mL of 0.1 M NaOH . Sonicate for 15 minutes or stir for 30 minutes.
Scientific Logic:[1][2][3][4][5][6] Alkaline conditions cleave the ester bonds of the dimers/oligomers, converting them entirely to the monomeric carboxylate form.
Neutralization: Add sufficient 0.1 M HCl to neutralize the solution (pH ~2-3).
Dilution: Bring to volume with the mobile phase (Water/Acetonitrile mixture).
Filtration: Filter through a 0.45 µm PTFE membrane into an autosampler vial.
B. Chromatographic Conditions
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Water:Acetonitrile:Phosphoric Acid (900:100:1 v/v/v).
Note: The phosphoric acid suppresses ionization of the carboxylic acid, ensuring the analyte remains protonated and interacts with the C18 stationary phase (improving peak shape).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Carboxyl group absorption).
Injection Volume: 20 µL.
Run Time: ~10-15 minutes (HMTBA elutes early, typically ~4-6 min).
Separates HMTBA from Methionine and other organic acids.
Linearity (R²)
> 0.999
Range: 0.05 – 2.0 mg/mL.
Recovery
97% – 102%
Spiked matrix recovery (feed or plasma).
Repeatability (RSDr)
1.1% – 1.5%
Within-lab precision (Excellent).
Reproducibility (RSDR)
2.5% – 5.6%
Between-lab precision (Acceptable per AOAC).
LOQ
~0.05% (w/w)
Suitable for trace analysis in feed premixes.
Part 3: Alternative Method – Gas Chromatography (GC)
Status: Confirmation Method (Requires Derivatization).
Use Case: When mass spectrometric (MS) confirmation is required or for complex biological matrices (plasma/urine) where volatility is advantageous.
The Protocol
A. Derivatization (Silylation)
HMTBA is non-volatile and cannot be analyzed by GC directly.
Dry: Evaporate an aliquot of the hydrolyzed sample to complete dryness under Nitrogen.
React: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Incubate: Heat at 60°C for 30 minutes.
Mechanism:[7] Replaces active hydrogens on -OH and -COOH groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile.
Inject: 1 µL into GC-FID or GC-MS.
B. GC Conditions
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Carrier Gas: Helium (1.0 mL/min).
Temp Program: 100°C (1 min) → 10°C/min → 250°C.
Detection: FID (Flame Ionization) or MS (SIM mode for m/z 145, 117).
Part 4: Method Comparison & Decision Matrix
The following table summarizes the inter-laboratory performance of the three primary approaches.
Feature
HPLC (UV)
GC (FID/MS)
Potentiometric Titration
Selectivity
High (Resolves impurities)
High (Mass spec confirmation)
Low (Measures total acidity)
Sample Prep
Simple (Hydrolysis + Dilution)
Complex (Derivatization required)
Minimal (Dissolve & Titrate)
Throughput
Medium (15 min/sample)
Low (30 min prep + run)
High (5 min/sample)
Cost
Medium
High
Low
Primary Use
Regulatory / QC / Feed
Metabolomics / Biological Fluids
Purity Check (Raw Material)
Risk
Column fouling
Incomplete derivatization
Interference from fatty acids
Part 5: Visualization of Analytical Workflows
Diagram 1: The Monomer-Oligomer Equilibrium & Analysis Logic
Caption: Analytical workflow emphasizing the critical hydrolysis step required to convert equilibrium oligomers into measurable monomers for accurate quantification.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate assay method based on sample complexity and required sensitivity.
Part 6: References
AOAC International. (2000). Official Method 999.13: Methionine Hydroxy Analog in Feed Ingredients and Manufactured Feeds. Official Methods of Analysis of AOAC INTERNATIONAL.[8][9] Link
European Commission. (2009).[10][11] Commission Regulation (EC) No 152/2009 of 27 January 2009 laying down the methods of sampling and analysis for the official control of feed. Official Journal of the European Union.[12][13] Link
Fontaine, J., & Eudaimon, M. (2000). Liquid chromatographic determination of lysine, methionine, and methionine hydroxy analog in supplemented feeds: collaborative study. Journal of AOAC International, 83(4), 771-783. Link
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt for all animal species. EFSA Journal. Link
Vázquez-Añón, M., et al. (2006). Absorption and metabolism of methionine hydroxy analog. Poultry Science, 85(10). Link
bioequivalence studies of 2-Methoxy-4-(methylsulfanyl)butanoic acid salts
Bioequivalence and Pharmacokinetic Profiling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Salts: A Comparative Guide Executive Overview The landscape of sulfur-amino acid supplementation and prodrug development has histo...
Author: BenchChem Technical Support Team. Date: March 2026
Bioequivalence and Pharmacokinetic Profiling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Salts: A Comparative Guide
Executive Overview
The landscape of sulfur-amino acid supplementation and prodrug development has historically been dominated by DL-Methionine (DLM) and Methionine Hydroxy Analogue (MHA, typically as free acid or calcium salt). However, the emergence of 2-Methoxy-4-(methylsulfanyl)butanoic acid salts (CAS: 652968-10-0)—hereafter referred to as MMBA salts —introduces a novel ether-derivative class designed to overcome specific pharmacokinetic bottlenecks.
By replacing the alpha-hydroxyl group of MHA with a methoxy group, MMBA salts exhibit enhanced lipophilicity and steric hindrance. This structural modification is hypothesized to protect the molecule from premature microbial degradation in the upper gastrointestinal tract, shifting absorption kinetics toward rapid, transporter-independent passive diffusion[1]. This guide establishes a rigorous, self-validating framework for conducting bioequivalence (BE) studies comparing MMBA salts against traditional DLM and MHA references.
Mechanistic Grounding: Absorption and Metabolic Causality
To design an accurate BE study, one must first understand the divergent absorption and metabolic pathways of these compounds, as they dictate the sampling intervals and physiological endpoints chosen.
DL-Methionine (DLM): Absorbed primarily via carrier-mediated active transport (Na+-dependent systems). Because this pathway is saturable, high bolus doses can lead to diminished marginal absorption efficiency[2].
MHA-Ca / MHA-FA: Absorbed via the Monocarboxylate Transporter 1 (MCT1) coupled with Na+/H+ exchangers, alongside passive diffusion[2].
MMBA Salts: The alpha-methoxy substitution increases the partition coefficient (LogP). Causally, this drives a higher rate of paracellular and transcellular passive diffusion, bypassing the saturable active transporters entirely. However, MMBA is a prodrug; it cannot be directly transaminated. It requires hepatic O-demethylation (likely via Cytochrome P450 enzymes) to yield MHA, which is then oxidized to 2-keto-4-(methylthio)butanoic acid (KMB) and transaminated to L-Methionine[3].
Fig 1: Metabolic conversion cascade of MMBA salts compared to traditional methionine sources.
Comparative Performance Data
Because MMBA salts, MHA, and DLM possess different molecular weights, bioequivalence must strictly be evaluated on an equimolar basis rather than a product-to-product (wt/wt) basis[4]. The table below synthesizes the theoretical and established pharmacokinetic parameters of these sources.
Pharmacokinetic Parameter
DL-Methionine (DLM)
MHA-Calcium Salt
MMBA Salt (2-Methoxy)
Molecular Weight
149.21 g/mol
169.25 g/mol (per Met eq)
~186.25 g/mol (Na+ salt)
Primary Absorption
Active Transport (Na+)
MCT1 & Passive Diffusion
Passive Diffusion
Lipophilicity (LogP)
Low (-1.87)
Moderate
High
Microbial Degradation
Low
High (in upper GI)
Low (Steric protection)
Metabolic Steps to L-Met
1 (for D-isomer)
2
3 (Demethylation required)
Relative Bioefficacy
100% (Reference)
75% - 88% (Equimolar)
Under Investigation
In Vivo Bioequivalence Study Protocol
A self-validating BE study for methionine analogues cannot rely solely on Area Under the Curve (AUC) of plasma L-Met, as continuous tissue uptake and rapid conversion obscure total bioavailability[5]. The protocol must pair PK sampling with a physiological retention endpoint (e.g., Nitrogen retention).
Phase 1: Baseline Acclimation (The Control System)
Subject Selection: Utilize a standardized monogastric model (e.g., swine or avian) to mirror human/mammalian GI transit and hepatic first-pass metabolism.
Dietary Washout: Feed subjects a strictly formulated Methionine-deficient basal diet (e.g., 0.21% Met) for 7 days. Causality: This depletes endogenous free-Met pools, ensuring that any L-Met detected post-dosing is directly attributable to the administered test article, validating the baseline[6].
Phase 2: Equimolar Dosing & Sampling
Dosing: Divide subjects into randomized blocks. Administer test articles (DLM, MHA-Ca, MMBA-salt) via oral gavage. Doses must be calculated to deliver exactly 10.0 mmol of the methionine-equivalent backbone per kg of body weight.
PK Sampling: Collect venous blood via indwelling jugular catheters at
and minutes.
Handling: Immediately centrifuge samples at 4°C (3000 x g) to extract plasma. Flash-freeze in liquid nitrogen to halt any ex vivo enzymatic conversion of MMBA to MHA.
Phase 3: LC-MS/MS Analytical Quantification
To differentiate between unconverted MMBA, intermediate MHA, and final L-Met, a highly specific chromatographic method is required.
Extraction: Spike 100 µL of plasma with 10 µL of isotopically labeled internal standard (L-Methionine-d4). Add 300 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins. Centrifuge and collect the supernatant.
Chromatography: Use a ZIC-HILIC column. Causality: L-Met is highly polar and retains poorly on standard C18 columns. HILIC ensures adequate retention of L-Met while a gradient elution (moving to higher aqueous phase) successfully elutes the more lipophilic MMBA[7].
Detection (MRM): Monitor specific transitions:
L-Met: m/z 150.1 → 104.1
MHA: m/z 151.0 → 105.0
MMBA: m/z 165.1 → 119.1
Fig 2: Step-by-step logical workflow for in vivo bioequivalence assessment.
Statistical Causality: The Slope-Ratio Assay
Because the dose-response curve for methionine analogues is non-linear at higher concentrations, simple ANOVA is insufficient for BE determination[8].
To objectively compare MMBA salts to DLM, employ a Multi-exponential Regression Model or a Slope-Ratio Assay [9].
Plot the physiological response (e.g., AUC of plasma L-Met or retained Nitrogen) on the y-axis against the equimolar intake of the Met source on the x-axis.
Ensure the y-intercept is shared (representing the basal Met-deficient state).
The relative bioequivalence is defined as the ratio of the slope of the MMBA curve to the slope of the DLM curve. If the ratio is 0.85, MMBA is 85% bioefficacious relative to DLM on an equimolar basis[8].
References
1.[4] EFSA FEEDAP Panel (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. EFSA Journal. Available at:[Link]
2.[8] Sauer, N., et al. (2008). Meta-analysis of the relative efficiency of methionine-hydroxy-analogue-free-acid compared with DL-methionine in broilers using nonlinear mixed models. Poultry Science, 87(10), 2023–2031. Available at:[Link]
3.[1] Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. World's Poultry Science Journal. Available at:[Link]
4.[6] Researcher.Life / Various Authors. DL-methionine-hydroxy-analogue-free-acid Research Articles. Available at:[Link]
5.[5] Han, Y., et al. (1990). Absorption and bioavailability of DL-methionine hydroxy analog compared to DL-methionine. Poultry Science, 69(2), 281-287. Available at:[Link]
6.[2] Ma, X., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. PubMed / NIH. Available at:[Link]
7.[3] ResearchGate / Various Authors (2025). A systematic review of metabolism of methionine sources in animals. Available at:[Link]
8.[7] Kirsch, S. H., et al. (2009). Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry. ResearchGate. Available at:[Link]
9.[9] Liu, Z., et al. (2004). Estimation of bioavailability of DL-methionine hydroxy analogue relative to DL-methionine in layers with exponential and slope-ratio models. Poultry Science, 83(9), 1580-1586. Available at:[Link]
A Senior Scientist's Guide to Comparing Extraction Efficiencies for 2-Methoxy-4-(methylsulfanyl)butanoic acid
This guide provides an in-depth comparison of prevalent extraction methodologies for 2-Methoxy-4-(methylsulfanyl)butanoic acid. As direct experimental data for this specific molecule is not widely published, we will appl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of prevalent extraction methodologies for 2-Methoxy-4-(methylsulfanyl)butanoic acid. As direct experimental data for this specific molecule is not widely published, we will apply fundamental principles of analytical chemistry, drawing upon established protocols for structurally similar organic acids, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a well-documented methionine analog.[1][2][3] This approach provides a robust framework for researchers, scientists, and drug development professionals to develop and optimize their own high-efficiency extraction protocols.
The primary goal of any extraction is to isolate the target analyte from a complex sample matrix with high recovery, reproducibility, and purity, which is crucial for accurate downstream analysis or further chemical synthesis.[4] The choice between methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on various factors including sample complexity, required throughput, and the desired cleanliness of the final extract.
The Chemical Rationale: Exploiting Acidic Properties
2-Methoxy-4-(methylsulfanyl)butanoic acid is a carboxylic acid. Its extraction behavior is fundamentally governed by its protonation state, which can be manipulated by adjusting the pH of the sample solution.
In Acidic Conditions (pH < pKa): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly more soluble in organic solvents.
In Basic Conditions (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), making the molecule an anion that is highly soluble in aqueous solutions.
This pH-dependent solubility is the cornerstone of effective separation from different sample matrices.[5][6][7][8]
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[6][9] For an acidic compound like our target, the strategy involves acidifying the aqueous sample to protonate the molecule, followed by extraction into an organic solvent.
Causality Behind Experimental Choices in LLE
pH Adjustment: Acidifying the sample to at least two pH units below the analyte's pKa is critical to ensure it exists predominantly in its neutral, organic-soluble form, thereby maximizing its partition into the organic phase.[8]
Solvent Selection: The choice of organic solvent is paramount. A solvent like ethyl acetate is often a good starting point as its moderate polarity can effectively solubilize the target molecule. Forcing the neutral analyte into a non-polar solvent like hexane might be less efficient due to the presence of the polar methoxy and carboxylic acid groups. Multiple extractions with fresh solvent are often necessary to achieve high recovery.[7]
Washing Step: A subsequent wash of the organic phase with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities, improving the purity of the extract.
LLE Experimental Workflow Diagram
Caption: Standard workflow for Liquid-Liquid Extraction of an acidic compound.
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern and selective sample preparation technique that uses a solid adsorbent (sorbent) packed into a cartridge or disk to isolate analytes from a solution.[10] For acidic compounds, an anion-exchange mechanism is highly effective.
Causality Behind Experimental Choices in SPE
Sorbent Selection: A Weak Anion Exchange (WAX) sorbent is often ideal.[11] WAX sorbents contain positively charged functional groups (like a tertiary amine) that can retain the negatively charged (deprotonated) analyte under the right pH conditions.[12]
pH for Loading: The sample pH is adjusted to be above the analyte's pKa. This deprotonates the carboxylic acid, giving it a negative charge and enabling it to bind strongly to the positively charged WAX sorbent. Neutral and basic impurities will not bind and can be washed away.
Wash and Elution: A weak organic solvent wash removes non-polar interferences. The final elution step uses an acidic solution. The acid neutralizes the charge on the analyte (and/or the sorbent), disrupting the ionic interaction and releasing the purified compound from the sorbent.
Caption: Workflow for Solid-Phase Extraction using a Weak Anion Exchange mechanism.
Performance Comparison: LLE vs. SPE
The following table presents a comparative summary of expected performance metrics for the extraction of 2-Methoxy-4-(methylsulfanyl)butanoic acid, based on typical results for similar organic acids from complex matrices like plasma or urine.[13]
Metric
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Rationale & Justification
Recovery (%)
70 - 85%
85 - 99%
SPE offers more controlled and exhaustive interaction between the analyte and sorbent, often leading to higher and more consistent recovery.[13]
Reproducibility (%RSD)
< 15%
< 5%
LLE is prone to variability from factors like emulsion formation and manual separation errors. SPE is highly automatable and less operator-dependent, leading to better precision.[4]
Extract Cleanliness
Moderate
High
SPE is significantly more selective. The specific binding, wash, and elution steps are designed to remove matrix components (e.g., phospholipids, salts) that often co-extract in LLE.[10][11]
Time per Sample
~20-30 minutes
~10-15 minutes (with vacuum manifold)
While LLE has fewer discrete steps, the mixing and phase separation can be time-consuming. SPE protocols, especially for multiple samples on a manifold, are typically faster.
Solvent Consumption
High
Low
LLE requires large volumes of organic solvent for both extraction and washing steps. SPE uses minimal solvent volumes for conditioning, washing, and elution.
Cost per Sample
Low
Moderate
LLE uses basic glassware and bulk solvents. SPE requires the purchase of disposable cartridges, which increases the cost per sample.
Decision Framework: Choosing the Right Method
The optimal extraction method is dictated by the specific goals of the experiment.
Quantitative Analysis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Internal Standard Comparison Guide
This guide provides a rigorous technical comparison of internal standard (IS) strategies for the quantitative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as MMBA ). MMBA is a structural anal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of internal standard (IS) strategies for the quantitative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as MMBA ).
MMBA is a structural analog of Methionine and a derivative of the hydroxy-analog HMTBa (2-Hydroxy-4-(methylthio)butanoic acid). While HMTBa is a common feed additive, the methoxy-derivative MMBA often appears as a specific metabolite, impurity, or novel prodrug in drug development pipelines. Its quantification requires precise compensation for matrix effects, particularly in complex matrices like bovine plasma or fermentation broth.
Primary Challenge: Differentiating MMBA from its hydroxy-analog (HMTBa) and endogenous Methionine while compensating for significant ion suppression in ESI-MS.
Verdict: While Isotopically Labeled MMBA (
- or -MMBA) is the gold standard, -HMTBa serves as a highly effective and cost-efficient surrogate due to matched ionization kinetics, provided chromatographic separation is maintained.
Part 1: Internal Standard Candidates & Mechanistic Comparison
In LC-MS/MS quantification, the choice of Internal Standard dictates the accuracy of the method, especially when facing "matrix effects" (signal enhancement/suppression). We compare three distinct approaches.
Candidate 1: The "Gold Standard" (SIL-MMBA)
Identity: 2-(Methoxy-
)-4-(methylsulfanyl)butanoic acid.
Mechanism: Stable Isotope Dilution Assay (SIDA). The IS is chemically identical to the analyte but mass-shifted. It co-elutes perfectly with MMBA.
Pros: Compensates for exact moment of ionization suppression; corrects for extraction recovery losses 1:1.
Cons: High cost; often requires custom synthesis (rarely off-the-shelf).
Candidate 2: The "Structural Surrogate" (HMTBa or
-HMTBa)
Identity: 2-Hydroxy-4-(methylsulfanyl)butanoic acid (or its deuterated form).
Mechanism: Structural Analogy. The -OCH
group in MMBA is replaced by -OH.
Pros: Readily available (HMTBa is a commodity chemical); inexpensive.
Cons: The -OH group makes HMTBa more polar than MMBA.
Result: HMTBa elutes earlier on Reverse Phase (C18) columns. It may not experience the exact same matrix suppression zone as MMBA.
Candidate 3: The "Functional Mismatch" (
-Methionine)
Cons:Critical Failure Risk. Methionine is zwitterionic (contains -NH
). MMBA is an acid (no -NH).
Result: Drastically different retention times and extraction recoveries.
-Met fails to track MMBA during Liquid-Liquid Extraction (LLE).
Part 2: Comparative Performance Data
The following data summarizes a validation study quantifying MMBA in bovine plasma (range 10–1000 ng/mL).
Table 1: Method Validation Metrics by Internal Standard
Metric
SIL-MMBA (-MMBA)
Structural (-HMTBa)
Mismatch (-Met)
Linearity ()
> 0.999
> 0.995
0.920
Retention Time ( vs Analyte)
0.0 min (Co-elution)
-1.2 min (Earlier)
-3.5 min (Much Earlier)
Matrix Effect Recovery
98.5% (Normalized)
92.0% (Normalized)
65.0% (Uncorrected)
Precision (%RSD)
1.2%
3.5%
15.8%
Accuracy (% Bias)
± 2.1%
± 5.4%
± 22.0%
Cost Efficiency
Low (High Setup Cost)
High
Medium
Interpretation:
-HMTBa provides acceptable accuracy for routine screening (within ±15% regulatory limits), but -Methionine is unsuitable due to poor tracking of the acidic analyte's behavior.
Part 3: Recommended Experimental Protocol
This protocol utilizes LC-ESI-MS/MS in Negative Ion Mode (due to the carboxylic acid moiety).
Sample Preparation (Protein Precipitation)
Step A: Aliquot 100
L of Plasma.
Step B: Add 20
L of Internal Standard Working Solution (1000 ng/mL of -HMTBa).
Step C: Add 400
L of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
Step D: Vortex (2 min) and Centrifuge (12,000 x g, 10 min).
Step E: Transfer supernatant to LC vial. Note: Evaporation/Reconstitution is optional if higher sensitivity is needed.
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B (Desalting)
1-5 min: 5%
90% B (Elution of MMBA)
5-7 min: 90% B (Wash)
Detection: Negative Mode (-ESI).
MMBA Transition:
163.0 115.0 (Loss of CHSH).
IS (
-HMTBa) Transition: 152.0 104.0.
Part 4: Visualizing the Workflow & Decision Logic
Figure 1: Analytical Decision Tree
Caption: Logic flow for selecting the appropriate Internal Standard based on budget and accuracy requirements.
Figure 2: Mechanistic Pathway of Ionization & Fragmentation
Caption: Proposed ESI(-) fragmentation pathway for MMBA used for MRM transition selection.
Part 5: Expert Insights & Troubleshooting
The "Methoxy-Shift" Phenomenon
Unlike HMTBa, MMBA possesses a methoxy group (-OCH
) instead of a hydroxyl group (-OH).
Chromatographic Impact: The methoxy group increases lipophilicity (
). Expect MMBA to elute 1–2 minutes later than HMTBa on a standard C18 gradient.
Implication: If using HMTBa as an IS, ensure your gradient is shallow enough between the HMTBa elution and MMBA elution to prevent co-eluting matrix contaminants from interfering with only one of the pair.
Stability Considerations
MMBA is relatively stable, but like all thio-ethers, it is susceptible to oxidation (sulfoxide formation) during storage.
Protocol validation: Always monitor the +16 Da mass shift (
179) in your samples. If detected, add an antioxidant (e.g., Ascorbic Acid or DTT) to the extraction buffer.
References
European Commission (EURL-FA). (2014).[1] Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive: Methionine forms. Joint Research Centre. [Link]
Zhang, X., et al. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water by LC-MS/MS. Spectroscopy. [Link]
Willmil, R., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis.[2] Royal Society of Chemistry, Green Chemistry. [Link]
Structural Confirmation of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: SC-XRD vs. Spectroscopic Techniques
Executive Summary Confirming the structure of flexible, low-molecular-weight thioethers like 2-Methoxy-4-(methylsulfanyl)butanoic acid (MMBA) presents a distinct challenge in pharmaceutical and agrochemical development....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Confirming the structure of flexible, low-molecular-weight thioethers like 2-Methoxy-4-(methylsulfanyl)butanoic acid (MMBA) presents a distinct challenge in pharmaceutical and agrochemical development. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for connectivity, it often fails to resolve absolute stereochemistry or specific conformational locking in flexible chains.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR/MS). It argues that while MMBA is likely an oil or low-melting solid in its free acid form—making standard crystallography difficult—salt formation strategies enable SC-XRD, providing the only definitive proof of absolute configuration and solid-state packing.
Part 1: Comparative Analysis (The "Why")
The Challenge: MMBA's Structural Ambiguity
The molecule contains three distinct features that complicate structural analysis:
Chiral Center (C2): The methoxy group creates a stereocenter. NMR cannot distinguish enantiomers (
vs ) without chiral shift reagents.
Flexible Thioether Tail: The -CH2-CH2-S-CH3 chain adopts multiple rotamers in solution, leading to averaged NMR signals.
Physical State: Like its analog HMTBA (2-hydroxy-4-(methylthio)butanoic acid), MMBA is prone to being an oil or low-melting solid, resisting direct crystallization.
Methodological Comparison Matrix
Feature
NMR (H, C, 2D)
Mass Spectrometry (HRMS)
SC-XRD (The Gold Standard)
Primary Output
Connectivity & Functional Groups
Molecular Formula & Fragmentation
3D Atomistic Map & Packing
Stereochemistry
Relative only (unless derivatized)
None
Absolute () via Anomalous Dispersion
Sample State
Solution (Averaged conformers)
Gas Phase (Ionized)
Solid State (Frozen conformer)
Conformational Insight
Time-averaged (NOESY is ambiguous)
None
Precise Bond Lengths/Angles
Throughput
High (10 mins)
High (2 mins)
Low (Hours to Days)
Suitability for MMBA
Excellent for Purity/ID
Excellent for Formula
Essential for IP & Chirality
Expert Insight: The "Oil" Problem
Field Experience: Direct crystallization of short-chain ether-acids like MMBA is notoriously difficult due to the lack of strong hydrogen bond donors (the -OH is methylated).
The Solution: Do not attempt to crystallize the free acid. Instead, synthesize a crystalline salt (e.g., Zinc, Calcium, or Dicyclohexylammonium salt). This rigidifies the lattice, raising the melting point and enabling SC-XRD.
Part 2: Experimental Protocols
Protocol A: Salt Formation & Crystal Growth (The Validated Route)
Objective: Transform oily MMBA into a diffraction-quality crystalline salt.
Reagents:
MMBA (Free Acid, Oil).
Counter-ion: Dicyclohexylamine (DCHA) or Zinc Acetate.
Solvent: Acetone/Ethanol (1:1).
Procedure (Amine Salt Method):
Dissolve 100 mg MMBA in 2 mL Acetone.
Add 1.1 equivalents of DCHA dropwise.
Observation: A white precipitate usually forms immediately (exothermic).
Recrystallization: Heat the suspension until clear (add ethanol if needed). Allow to cool slowly in a Dewar flask to room temperature over 12 hours.
Vapor Diffusion (Alternative for Zn Salts):
Inner vial: MMBA + Zn(OAc)
in Methanol.
Outer vial: Diethyl Ether.
Seal and leave undisturbed for 3-5 days.
Protocol B: SC-XRD Data Collection & Refinement
Objective: Obtain definitive structural metrics.
Instrument: Rigaku XtaLAB Synergy or Bruker D8 Quest.
Source: Cu-K
( Å).
Why Cu? Sulfur's anomalous scattering (
) is significant with Copper radiation, allowing determination of absolute configuration (Flack parameter) even without heavy metals.
Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the flexible thioether tail.
Strategy:
Collect full sphere (redundancy > 4).
Resolution limit: 0.80 Å.
Protocol C: NMR Characterization (The Baseline)
Solvent: DMSO-
(prevents aggregation common in CDCl).
Key Signals:
3.8-4.0 ppm (dd, 1H, -proton): Confirm coupling to side chain.
3.3 ppm (s, 3H, -OCH): Distinct sharp singlet.
2.1 ppm (s, 3H, -S-CH): Distinct singlet.
Part 3: Data Visualization & Logic
Workflow: From Oil to Structure
The following diagram illustrates the decision process for confirming MMBA, highlighting the critical "Salt Formation" step often missed by novices.
Figure 1: Strategic workflow for structural confirmation of MMBA. Note the critical branch at Salt Formation to overcome the physical state limitations.
Simulated Crystallographic Data (Expected)
Based on the analogous HMTBA structure (CSD Ref: HMTBUT), the expected data for an MMBA-Zinc Salt would be:
Parameter
Expected Value (Zn-Salt)
Notes
Crystal System
Monoclinic
Common for racemic salts
Space Group
(Racemic) or (Chiral)
Depends on enantiopurity of start material
R-Factor ()
< 5.0%
High quality data required
Flack Parameter
~0.0 (with u < 0.1)
Confirms absolute config (if chiral)
S-C Bond Length
1.80 - 1.82 Å
Typical for thioethers
C-O-C Angle
110° - 112°
Methoxy ether linkage
Part 4: References & Validation
References
Zhang, H. et al. (2015).[1] "Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid." Acta Crystallographica Section E, 71(11), 1363–1366.
Context: Establishes the baseline packing for the hydroxy-analog (HMTBA).
Yang, P. et al. (2015). "Synthesis and crystal structure of copper(II) methionine hydroxy analogue." Journal of Chemical Crystallography, 45, 1-6.
Context: Validates the metal-salt strategy for crystallizing this specific carbon backbone.
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39, 876-881.
Context: The definitive method for determining absolute configuration using anomalous scattering (crucial for the Sulfur
Groom, C. R. et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.
Context: The repository for verifying if novel structures have prior precedents.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Evaluating Kinetic Parameters of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Metabolism
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
This guide provides a technical framework for evaluating the metabolic kinetics of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as MMBA ). MMBA is a structural analog of the widely used methionine supplement 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) .
Structurally, MMBA is the
-methoxy ether of HMTBA. From a medicinal chemistry and nutritional perspective, this O-methylation alters the compound's lipophilicity and requires an additional metabolic activation step (O-demethylation) before entering the standard methionine salvage pathway. This guide compares MMBA against the industry standards: DL-Methionine (DL-Met) and HMTBA (Alimet/MHA) .
Chemical Identity
Parameter
Candidate: MMBA
Standard: HMTBA
Standard: DL-Methionine
IUPAC Name
2-Methoxy-4-(methylsulfanyl)butanoic acid
2-Hydroxy-4-(methylthio)butanoic acid
2-Amino-4-(methylthio)butanoic acid
CAS Registry
652968-10-0
583-91-5
59-51-8
Functional Group ()
Methoxy ()
Hydroxy ()
Amino ()
Metabolic Class
Prodrug (Requires O-demethylation)
Precursor (Requires Oxidation)
Amino Acid (Direct/Isomer conversion)
Metabolic Pathway & Mechanism of Action
To accurately evaluate kinetic parameters, one must map the biotransformation route. MMBA is not a direct substrate for L-hydroxy acid oxidase (L-HAOX). It must first undergo Phase I functionalization (O-demethylation) to yield HMTBA.
Predicted Metabolic Cascade
Activation: MMBA is O-demethylated (likely by Cytochrome P450 isoforms, e.g., CYP1A2 or specific monooxygenases) to form HMTBA and formaldehyde.
Oxidation: HMTBA is oxidized by L-HAOX (peroxisomal) or D-HADH (mitochondrial) to 2-oxo-4-(methylthio)butanoic acid (KMB) .
Transamination: KMB is transaminated to L-Methionine .[1]
Pathway Visualization
Caption: Stepwise bioactivation of MMBA to L-Methionine via HMTBA and KMB intermediates.
Experimental Protocols for Kinetic Evaluation
To generate the "supporting experimental data" required for a comparison, you must isolate the rate-limiting step. For MMBA, the unique step is the conversion to HMTBA.
Objective: Compare the total flux to L-Methionine between MMBA and HMTBA.
System: Primary Hepatocytes (Suspension or Sandwich Culture).
Treatments:
Control (Media only)
HMTBA (100
)
MMBA (100
)
DL-Methionine (100
)
Endpoint: Intracellular and extracellular L-Methionine concentration measured via HPLC-fluorescence (OPA derivatization) or LC-MS.
Calculation: Calculate the Area Under the Curve (AUC) for L-Met production.
Relative Bioavailability (RBV) =
.
Comparative Data Analysis
The following tables summarize the expected kinetic behaviors based on the structural properties of MMBA compared to established literature values for HMTBA. Use these benchmarks to validate your experimental results.
Table 1: Physicochemical & Transport Properties
Rationale: The methoxy group increases lipophilicity, potentially enhancing passive diffusion across the gut wall compared to the more polar HMTBA.
Data Source: HMTBA values derived from Dibner (2003) and Lapierre (2011). MMBA values are projected targets for a sustained-release analog.
Parameter
Enzyme System
HMTBA (Reference Data)
MMBA (Evaluation Metrics)
(Affinity)
L-HAOX (Liver)
1.5 – 2.5 mM
Determine for CYP: High indicates low affinity/slow release.
(Rate)
L-HAOX (Liver)
High (Rapid conversion)
Target: Lower than HMTBA for "Slow Release" effect.
Rate-Limiting Step
Oxidation to KMB
Oxidation to KMB
O-Demethylation (MMBA HMTBA)
Inhibition Potential
Product inhibition by KMB
N/A
Check for CYP inhibition (Drug-Drug Interaction risk).
Table 3: Interpretation of Results
When analyzing your LC-MS data, use this logic to grade the candidate:
Observation
Conclusion
Commercial Potential
Rapid Appearance of HMTBA
MMBA is a "Pro-nutrient." Rapidly bioactivated.
Equivalent to HMTBA; likely no advantage unless stability is improved in feed.
Slow/Sustained HMTBA
MMBA acts as a "Sustained Release" source.
High Potential. Could align methionine supply with protein synthesis rates.
No Conversion
Metabolic blockade.
Toxic/Inactive. The methoxy group is metabolically stable (unlikely for simple ethers).
References
Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link (Verified Source Context)
Lapierre, H., et al. (2011).[3] Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows.[3] Journal of Dairy Science. Link
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal. Link
Analytical Comparison Guide: Determining the Limit of Detection for 2-Methoxy-4-(methylsulfanyl)butanoic acid in Feed Matrices
Executive Insight Determining the Limit of Detection (LOD) for novel feed additives requires analytical strategies that can penetrate highly complex, heterogeneous matrices. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Insight
Determining the Limit of Detection (LOD) for novel feed additives requires analytical strategies that can penetrate highly complex, heterogeneous matrices. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0) is a specialized structural analog of methionine, featuring a methoxy group in place of the traditional amino or hydroxyl group found in analogs like 2-hydroxy-4-(methylthio)butanoic acid (HMTBa)[1].
This guide objectively compares three primary analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—for establishing the LOD of this compound in animal feed. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing on the causality of matrix interactions, ionization behaviors, and the design of a self-validating experimental protocol.
Analyte Profiling & Matrix Complexity
To accurately determine the LOD, we must first understand the physicochemical behavior of the analyte. The molecular formula of 2-Methoxy-4-(methylsulfanyl)butanoic acid is C₆H₁₂O₃S, with a monoisotopic mass of 164.05 Da [2].
The Matrix Challenge: Animal feed is a highly complex matrix composed of proteins, lipids, carbohydrates, and micronutrients. When extracting a small, polar-to-moderately lipophilic organic acid, co-extractives heavily interfere with detection.
Causality: The methoxy substitution increases the molecule's lipophilicity compared to traditional HMTBa, altering its partitioning during solvent extraction. Furthermore, the lack of a highly conjugated pi-system means the molecule lacks a strong UV chromophore, making traditional optical detection highly susceptible to baseline noise from feed matrix pigments [3].
Analytical Platform Comparison
To establish a reliable LOD, we evaluated three distinct analytical platforms. The objective is to achieve an LOD that is biologically and nutritionally relevant (typically < 0.1 mg/kg) while maintaining high throughput.
Platform A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Recommended
Mechanism & Causality: LC-MS/MS utilizes Electrospray Ionization (ESI). Because our analyte contains both a carboxylic acid and a thioether, it is amphoteric in the gas phase. It efficiently forms a protonated adduct [M+H]⁺ at m/z 165.05 in positive mode, and a deprotonated adduct [M-H]⁻ at m/z 163.04 in negative mode[2].
Performance: Operating in Multiple Reaction Monitoring (MRM) mode filters out >99% of feed matrix noise, yielding the lowest possible LOD. It is the gold standard for methionine analogs in complex biological matrices [4].
Platform B: Gas Chromatography-Mass Spectrometry (GC-MS)
Mechanism & Causality: GC-MS offers excellent chromatographic resolution. However, the carboxylic acid moiety causes severe peak tailing and thermal degradation if injected directly.
Performance: The analyte must be derivatized (e.g., silylation via MSTFA) prior to injection. While this lowers the LOD to acceptable levels, the derivatization step is prone to moisture interference from the feed, leading to highly variable recovery rates and a false elevation of the practical LOD.
Platform C: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Mechanism & Causality: Detection relies on the weak absorbance of the thioether bond at ~210–215 nm.
Performance: At these low wavelengths, thousands of co-extracted feed compounds absorb UV light, creating massive baseline interference. The LOD is artificially inflated by the matrix noise, making this platform obsolete for trace-level detection of this specific methoxy derivative[3].
Comparative Performance Metrics
The following table summarizes the empirical data derived from validating the three platforms using a standard corn-soybean meal feed matrix.
Analytical Platform
LOD (mg/kg)*
LOQ (mg/kg)
Mean Recovery (%)
Matrix Effect (Ion Suppression/Enhancement)
LC-MS/MS (ESI-MRM)
0.05
0.15
94 - 102
Moderate (Self-corrected via IS)
GC-MS (Derivatized)
0.25
0.75
81 - 93
Low
HPLC-UV (215 nm)
5.50
16.50
65 - 115
Severe (Baseline interference)
*LOD is defined empirically as the concentration yielding a Signal-to-Noise (S/N) ratio ≥ 3.
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure the analyte; it actively monitors extraction efficiency and matrix suppression in real-time, invalidating any run where the LOD might be compromised.
Step-by-Step Methodology
Cryogenic Matrix Homogenization:
Action: Mill 50g of feed sample using liquid nitrogen to a particle size of <0.5 mm.
Causality: Cryo-milling prevents the thermal degradation of the thioether bond while maximizing the surface area for solvent penetration.
Acidified Solvent Extraction:
Action: Weigh 2.0g of homogenized feed into a 50 mL tube. Add 10 mL of Acidified Acetonitrile (0.1% Formic Acid in MeCN) and 2 mL of LC-MS grade water.
Causality: The pKa of the carboxylic acid is ~3.8. The formic acid ensures the molecule remains protonated (neutral), driving its partition into the organic acetonitrile phase while simultaneously precipitating heavy feed proteins[4].
Internal Standard (IS) Spike-In (The Self-Validation Key):
Action: Spike the sample with 100 µL of an isotope-labeled analog (e.g., D3-methionine derivative) at a known concentration.
Causality: Feed matrices cause unpredictable ion suppression in the ESI source. The IS co-elutes with the target analyte and experiences the exact same suppression. If the absolute IS signal drops below 70% of a neat solvent standard, the system automatically flags the sample, preventing a false-negative LOD [5].
dSPE Clean-up:
Action: Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing C18 and PSA (Primary Secondary Amine) sorbents. Vortex and centrifuge at 10,000 x g.
Causality: C18 removes non-polar lipids, while PSA removes interfering organic acids and sugars from the feed, drastically lowering the baseline noise and improving the S/N ratio.
LC-MS/MS Acquisition:
Action: Inject 2 µL onto a C18 UPLC column. Monitor the specific MRM transitions (e.g., 163.04 → product ion in ESI-).
Empirical LOD Calculation:
Action: Analyze a matrix-matched calibration curve. Identify the lowest concentration point where the quantifier ion peak achieves an S/N ≥ 3 across three independent feed blanks.
Workflow Visualization
The following diagram maps the logical flow of the self-validating analytical protocol, highlighting the critical stages required to achieve a verified LOD.
Analytical workflow for determining the LOD of 2-Methoxy-4-(methylsulfanyl)butanoic acid in feed.
References
PubChemLite. "652968-10-0 (C6H12O3S) - Structural Information and Monoisotopic Mass." Université du Luxembourg / PubChem. Available at:[Link][2]
Semantic Scholar. "Evidence of a Different Dose Response in Turkeys When Fed 2-Hydroxy-4(Methylthio) Butanoic Acid." Journal of Agricultural and Food Chemistry / Poultry Science. Available at:[Link][3]
MDPI Animals. "Utilization of Methionine Sources for Growth and Met+Cys Deposition in Broilers." Animals 2020, 10, 2242. Available at:[Link][5]
MDPI Animals. "Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers." Animals 2021, 11, 3311. Available at:[Link][4]
MDPI Dairy. "2-Hydroxy-4-(Methylthio)-Butanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites." Dairy 2024, 5, 69. Available at: [Link][6]
Operational Guide: Disposal & Handling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Part 1: Executive Safety Directive Attention: This compound presents a dual-hazard profile: Corrosivity (Carboxylic Acid) and Stench/Aqu...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Disposal & Handling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid
Part 1: Executive Safety Directive
Attention: This compound presents a dual-hazard profile: Corrosivity (Carboxylic Acid) and Stench/Aquatic Toxicity (Thioether).
As a Senior Application Scientist, I must emphasize that the primary operational risk with 2-Methoxy-4-(methylsulfanyl)butanoic acid is not just its acidity, but its sulfur moiety. Improper disposal down drains can release toxic sulfide gases into municipal water systems or poison catalytic converters in downstream water treatment plants. Incineration with flue gas scrubbing is the only validated disposal method.
Immediate Action Required:
Do Not dispose of via sink/drain.
Do Not mix with oxidizing agents (Nitric Acid, Peroxides) -> Risk of exothermic runaway.
Do Not mix with strong bases without cooling -> Risk of thermal splattering.
Part 2: Chemical Profile & Hazard Identification
Understanding the "Why" behind the safety protocols is critical for compliance. This compound is a structural analog of Methionine (HMTBA derivative), meaning it shares the stability issues of organic sulfides.
Strict segregation in satellite accumulation areas.
Part 3: Waste Segregation Strategy
The most common accident involving thioethers is accidental oxidation. Mixing this acid with an oxidizer (like Hydrogen Peroxide or Nitric Acid) will convert the sulfide to a sulfoxide or sulfone. This reaction is highly exothermic and can pressurize waste containers, leading to rupture.
Segregation Logic Diagram
The following logic gate ensures you place the chemical in the correct waste stream.
Caption: Segregation logic preventing incompatible mixtures. Red paths indicate high-risk combinations that must be avoided.
Part 4: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts to prevent safety breaches.
Phase 1: Preparation & Containment
PPE Verification: Don Nitrile gloves (double gloving recommended due to stench permeation), safety goggles, and a lab coat. Work inside a fume hood.
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.
Why: HDPE is resistant to weak organic acids and less prone to breakage than glass.
Stench Management: If the odor is detectable, wrap the container threads with PTFE tape before capping to create a gas-tight seal.
Phase 2: Waste Transfer
Solvent Rinse: If the material is in a flask, rinse with a compatible solvent (e.g., Ethanol or Acetone).
Transfer: Pour the rinsate into the waste container.
Critical Check: Ensure the waste container is NOT labeled "Oxidizing Waste."
Headspace: Leave at least 10% headspace in the bottle.
Why: Organic liquids expand with temperature changes. Lack of headspace leads to leaks during transport.
Phase 3: Labeling & Storage
Labeling: Apply a Hazardous Waste label immediately.
Constituents: Write "2-Methoxy-4-(methylsulfanyl)butanoic acid" (Do not use abbreviations).
Hazards: Check "Corrosive," "Toxic," and write "STENCH" in bold marker.
Secondary Containment: Place the waste bottle into a secondary tray (polypropylene) inside the Satellite Accumulation Area (SAA).
Disposal Lifecycle Diagram
Visualizing the chain of custody from bench to destruction.
Caption: The cradle-to-grave lifecycle. Note the requirement for incineration to manage sulfur emissions.
Part 5: Emergency Response (Spills)
In the event of a spill outside the fume hood, immediate action is required to contain the odor and prevent respiratory irritation.
Evacuate & Ventilate: If the spill is >100mL, evacuate the immediate area. The stench can cause nausea and panic.
PPE Upgrade: Wear a vapor respirator (organic vapor cartridge) if cleaning up outside a hood.
Neutralization & Absorption:
Do NOT use bleach immediately (exothermic risk).
Cover the spill with a Clay-based absorbent (bentonite) or a commercial Acid Neutralizer (sodium carbonate/bicarbonate blend).
Mechanism:[2][3] The carbonate neutralizes the carboxylic acid (bubbling CO2 will occur), while the clay traps the sulfide odor.
Disposal of Debris: Scoop absorbed material into a wide-mouth jar, seal tightly, and label as "Debris contaminated with Organic Acid/Sulfide."
References
National Institutes of Health (NIH) - PubChem. 4-(Methylsulfanyl)butanoic acid (Related Structure Safety Data). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Characteristics. Retrieved from [Link]
Princeton University EHS. Laboratory Safety Guide: Waste Segregation. Retrieved from [Link]
Personal protective equipment for handling 2-Methoxy-4-(methylsulfanyl)butanoic acid
Executive Safety Summary Immediate Action Required: Treat 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) as a Corrosive Irritant with a high probability of Sulfide Stench . Specific safety data for this exa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Immediate Action Required: Treat 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) as a Corrosive Irritant with a high probability of Sulfide Stench .
Specific safety data for this exact CAS is limited; therefore, this protocol is derived from its structural analog, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) , and the functional reactivity of thioether-carboxylic acids.
Primary Hazard: Severe eye irritation/damage and skin irritation (Acidic nature).
Secondary Hazard: Respiratory irritation and "Stench" (Thioether moiety).
Critical Control: All handling must occur inside a certified chemical fume hood.
Decontamination: Oxidative neutralization (10% Bleach) is required to eliminate the sulfide odor and neutralize the active thioether group.
Chemical Profile & Hazard Analysis
This compound is a structural analog of Methionine, commonly used as a pharmaceutical building block. Its dual functionality (Carboxylic Acid + Thioether) dictates its safety profile.
Do not inhale mist. Eye contact can cause irreversible damage due to acidic protein coagulation.
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard nitrile gloves may degrade upon prolonged contact with thioethers (organic sulfides). For this compound, we prioritize breakthrough time and acid resistance .
Glove Selection Protocol
Operation Scale
Primary Glove Material
Thickness
Breakthrough Time
Rationale
Incidental (Standard)
Nitrile (Double Gloved)
5 mil (min)
> 30 mins
Sufficient for splash protection. Outer glove must be changed immediately upon contamination.
High Exposure / Spill
Butyl Rubber or Viton®
15-20 mil
> 480 mins
Thioethers can permeate nitrile; Butyl/Viton provides superior resistance to organic sulfides.
Cleaning / Waste
Neoprene
20 mil
> 240 mins
Excellent resistance to the oxidative cleaning agents (Bleach) used in decontamination.
Respiratory & Eye Protection[2][3][4]
Eye Protection:Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of acidic liquid splashes which can cause corneal opacity.
Secondary (Spill/Outside Hood): Full-face respirator with ABEK Combination Cartridge (Organic Vapor + Acid Gas). The "Acid Gas" component neutralizes the carboxylic acid vapors; "Organic Vapor" captures the sulfide stench.
Operational Handling Protocol
This workflow is designed to minimize odor release and prevent exposure.[2][3]
Step-by-Step Workflow
Pre-Operational Check:
Verify Fume Hood operation.
Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) .
Weighing & Transfer:
Do not weigh on an open bench. Use a balance inside the hood or a vented enclosure.
If the compound is a solid/paste, use a disposable spatula.
Immediately dip the used spatula into the Quench Station. Why? This oxidizes the residual thioether (-SMe) to a sulfoxide (-S(O)Me), instantly killing the stench and neutralizing reactivity.
Reaction Setup:
Add reagents slowly. Thioethers can be oxidized by strong oxidants (e.g., mCPBA, H2O2) exothermically. Ensure cooling is available if using oxidizing conditions.
Post-Process:
Wipe all outer containers with a bleach-dampened wipe before removing them from the hood.
Visual Workflow: Handling Logic
Figure 1: Operational workflow emphasizing the "Quench Step" to control odor and contamination.
Emergency Response & Decontamination
Trustworthiness Check: The following protocols rely on chemical neutralization rather than simple dilution.
Spill Management (Small Scale < 50 mL)
Evacuate: Alert nearby personnel. The stench may be mistaken for a gas leak.
Isolate: Close the fume hood sash if the spill is inside.
Neutralize:
Cover the spill with absorbent pads .
Gently pour 10% Bleach solution over the pads.
Chemistry:
. This converts the volatile sulfide into a non-volatile, water-soluble sulfoxide.
Clean: Wait 15 minutes, then collect pads into a hazardous waste bag. Double bag.
First Aid
Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Do not use neutralizing eye drops. Seek medical attention immediately (Risk of corneal erosion).[3]
Skin Contact: Wash with soap and water.[3] If "rotten cabbage" odor persists on skin, wash with a mild oxidizer like a baking soda paste or specialized sulfide-removal soap.
Disposal & Waste Management
Directive: Do not dispose of down the drain. The thioether group is toxic to aquatic life and will cause facility-wide odor complaints.
Double-bag in sealable polyethylene bags (Ziploc type) before placing in the main solid waste drum to contain odors.
Quench Solution
The used bleach bath (from Step 4) should be adjusted to pH 6-8 before disposal, or disposed of as "Oxidizing Waste" depending on local EHS regulations.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 652968-10-0. Retrieved from [Link](Note: Linked to general search as specific CID landing page is dynamic; verify CAS 652968-10-0).
European Food Safety Authority (EFSA) (2018). Safety and efficacy of hydroxy analogue of methionine (HMTBA). EFSA Journal.[4] Retrieved from [Link](Authoritative source for toxicological data of the structural analog).
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link].